2-(Phenylsulfonyl)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633013. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c15-14(12-7-3-1-4-8-12)11-18(16,17)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREVPGKOIZVPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187660 | |
| Record name | 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3406-03-9 | |
| Record name | 1-Phenyl-2-(phenylsulfonyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Phenylsulfonyl)acetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Phenylsulfonyl)acetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-(phenylsulphonyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Phenylsulfonyl)acetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UD8QA2EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(Phenylsulfonyl)acetophenone (CAS 3406-03-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Phenylsulfonyl)acetophenone, a versatile organic compound with potential applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and potential biological activities, supported by experimental methodologies and visual workflows.
Physicochemical Properties
This compound, also known as phenacyl phenyl sulfone, is a white to off-white crystalline solid.[1] Its core structure features a phenylsulfonyl group attached to an acetophenone moiety. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3406-03-9 | [1] |
| Molecular Formula | C₁₄H₁₂O₃S | [1] |
| Molecular Weight | 260.31 g/mol | [1] |
| Melting Point | 93-95 °C | [2] |
| Boiling Point | Not available | |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in many organic solvents | |
| Synonyms | Phenacyl phenyl sulfone, 2-Oxo-2-phenylethyl phenyl sulfone |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the nucleophilic substitution reaction of a phenacyl halide with a sulfinate salt. A common and effective method involves the reaction of phenacyl bromide with sodium benzenesulfinate.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
References
An In-depth Technical Guide to 2-(Phenylsulfonyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylsulfonyl)acetophenone, also known as 1-phenyl-2-(phenylsulfonyl)ethanone, is an organic compound belonging to the class of β-keto sulfones. Its chemical structure incorporates a ketone, a sulfone group, and two phenyl rings. This arrangement of functional groups makes it a molecule of significant interest in synthetic organic chemistry. β-keto sulfones are recognized as valuable synthetic intermediates due to the acidic nature of the α-methylene protons situated between the two electron-withdrawing groups (carbonyl and sulfonyl). This acidity allows for easy formation of a stabilized carbanion, which can be used in a variety of carbon-carbon bond-forming reactions. Consequently, this compound serves as a versatile building block, or fragment, for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery.
Chemical Structure and Properties
The core structure of this compound consists of an acetophenone moiety substituted at the alpha (α) position with a phenylsulfonyl group.
Structure:
-
Systematic Name: this compound
-
Alternative Name: 1-Phenyl-2-(phenylsulfonyl)ethanone
-
Core Components: A benzoyl group (C₆H₅CO–), a methylene bridge (–CH₂–), and a phenylsulfonyl group (–SO₂C₆H₅).
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound. It is important to note that a discrepancy exists between the melting point reported in a synthetic procedure and values cited by commercial suppliers; both are listed for completeness. Furthermore, comprehensive experimental spectroscopic data for this specific molecule is not widely available in published literature or databases. The provided ¹H NMR data is partial and should be referenced accordingly.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 3406-03-9 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₃S | [1][2] |
| Molecular Weight | 260.31 g/mol | [1][2] |
| Physical Form | White solid / Powder to crystal | [2] |
| Melting Point | 93-95 °C (lit.) | [1] |
| 117-119 °C | [3] | |
| Purity | ≥98% | [2] |
Table 2: Partial ¹H Nuclear Magnetic Resonance (NMR) Data
| Parameter | Value | Source(s) |
| Solvent | CDCl₃ | [3] |
| Frequency | 500 MHz | [3] |
| Chemical Shifts (δ) | 7.94 (d, 2H, J = 8.0 Hz) | [3] |
| 7.90 (d, 2H, J = 8.0 Hz) | [3] | |
| 7.67 - 7.60 (m, 2H) | [3] | |
| 7.55 (t, 2H, J = 8.0 Hz) | [3] |
Experimental Protocols
Synthesis of this compound
The following is a general experimental protocol for the synthesis of β-keto sulfones, which has been successfully applied to produce this compound (referred to as 1b in the source literature).[3]
Reaction Scheme: Phenylacetylene + Sodium benzenesulfinate → this compound
Materials and Equipment:
-
Phenylacetylene (0.5 mmol, 51 mg)
-
Sodium benzenesulfinate (0.5 mmol, 82 mg)
-
Potassium iodide (0.5 mmol, 83 mg)
-
Graphitic carbon nitride (g-C₃N₄) (6 mg)
-
Oven-dried 10 mL borosilicate vial
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Column chromatography apparatus with silica gel
-
Eluent: n-hexane/ethyl acetate (5:1 v/v)
Procedure:
-
To an oven-dried 10 mL borosilicate vial, add phenylacetylene (0.5 mmol, 51 mg), sodium benzenesulfinate (0.5 mmol, 82 mg), potassium iodide (0.5 mmol, 83 mg), and g-C₃N₄ (6 mg).
-
Seal the vial and stir the reaction mixture.
-
Note: The original procedure does not specify the solvent, temperature, or reaction time for this specific product, but related syntheses in the same document were performed in a solvent like DMSO or acetonitrile at temperatures ranging from room temperature to 80°C for 12-24 hours, often under an oxygen atmosphere or with an oxidant.
-
Upon completion of the reaction (monitored by TLC), evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (5:1 v/v) as the eluent.
-
The resulting product, this compound, is obtained as a white solid. The reported yield for this procedure is 73% (95 mg).[3]
Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Role in Fragment-Based Drug Discovery (FBDD).
Applications in Research and Drug Development
As a β-keto sulfone, this compound is primarily utilized as a synthetic intermediate. The α-methylene group can be deprotonated by a suitable base to form a nucleophile, which can then participate in various reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce new carbon chains.
-
Acylation: Reaction with acyl chlorides or anhydrides.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
-
Annulation Reactions: Formation of new ring systems.
While specific biological activity for this compound has not been extensively documented, its role as a "fragment" molecule is highly relevant to drug discovery. In Fragment-Based Drug Discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Fragments that bind ("hits") serve as starting points for the development of more potent lead compounds through synthetic elaboration or by linking multiple fragments together. The structure of this compound, with its defined vector points for chemical modification, makes it a suitable candidate for such a library.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in organic synthesis. Its structure as a β-keto sulfone provides a reactive handle for constructing complex molecules relevant to pharmaceutical and materials science. While a reliable synthesis protocol exists, a comprehensive public dataset of its spectroscopic properties (notably ¹³C NMR, IR, and MS) is currently lacking. Similarly, its specific biological activities and interactions remain an area open for future investigation. Its primary value to researchers lies in its utility as a versatile synthetic precursor and as a potential fragment for use in modern drug discovery campaigns.
References
An In-depth Technical Guide to 1-Phenyl-2-(phenylsulfonyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-(phenylsulfonyl)ethanone, also known as phenacyl phenyl sulfone or 2-(benzenesulfonyl)-1-phenylethanone, is a β-keto sulfone that serves as a versatile intermediate in organic synthesis. The presence of the carbonyl and sulfonyl groups activates the intermediary methylene group, making it a valuable building block for the construction of more complex molecules. β-keto sulfones, as a class of compounds, have garnered significant interest due to their unique reactivity and potential biological activities, including anti-infective and antifungal properties. This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-phenyl-2-(phenylsulfonyl)ethanone.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-phenyl-2-(phenylsulfonyl)ethanone is presented below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃S | [1] |
| Molecular Weight | 260.31 g/mol | [1] |
| CAS Number | 3406-03-9 | [1] |
| IUPAC Name | 2-(benzenesulfonyl)-1-phenylethanone | [1] |
| Synonyms | Phenacyl phenyl sulfone, ω-(Phenylsulfonyl)acetophenone, α-(Phenylsulfonyl)acetophenone, Benzoyl(phenylsulfonyl)methane, Phenyl phenacyl sulfone, 2-(Phenylsulfonyl)acetophenone | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 96 °C (from Ethanol) | [2] |
| Boiling Point | 472 °C at 760 mmHg | [2] |
| Density | 1.256 g/cm³ | [2] |
| Flash Point | 305 °C | [2] |
| Solubility | Insoluble in water, soluble in organic solvents. |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of 1-phenyl-2-(phenylsulfonyl)ethanone.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.94 (d, 2H, J = 8.0 Hz), 7.90 (d, 2H, J = 8.0 Hz), 7.67 -7.60 (m, 2H), 7.55 (t, 2H, J = 8.0 Hz)[3] |
| IR Spectroscopy | Characteristic absorptions for C=O and SO₂ stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Experimental Protocols
Synthesis of 1-Phenyl-2-(phenylsulfonyl)ethanone
A common and effective method for the synthesis of β-keto sulfones like 1-phenyl-2-(phenylsulfonyl)ethanone involves the reaction of terminal alkynes with sodium arenesulfinates. The following protocol is adapted from a general procedure for the synthesis of β-keto sulfones.[3]
Materials:
-
Phenylacetylene
-
Sodium benzenesulfinate
-
Potassium iodide
-
g-C₃N₄ (graphitic carbon nitride)
-
Solvent (e.g., a suitable organic solvent)
-
Oven-dried 10 mL borosilicate vial
-
Magnetic stirrer
Procedure:
-
To an oven-dried 10 mL borosilicate vial, add phenylacetylene (0.5 mmol, 51 mg), sodium benzenesulfinate (0.5 mmol, 82 mg), potassium iodide (0.5 mmol, 83 mg), and g-C₃N₄ (6 mg).
-
Add the appropriate solvent to the vial.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion of the reaction, the product can be isolated and purified by standard methods such as extraction and column chromatography.
The expected yield for this type of reaction is generally good, with one report indicating a 73% yield for a similar synthesis.[3]
Chemical Reactivity
The reactivity of 1-phenyl-2-(phenylsulfonyl)ethanone is primarily centered around the active methylene group situated between the carbonyl and sulfonyl moieties.
The sulfonyl group (SO₂) acts as a strong electron-withdrawing group, which significantly increases the acidity of the adjacent methylene protons. This allows for easy deprotonation by a base to form a stabilized enolate anion. This highly reactive enolate can then participate in various nucleophilic reactions.
Key reactions involving β-keto sulfones include:
-
Alkylation and Acylation: The enolate readily reacts with a wide range of electrophiles, such as alkyl halides and acyl chlorides, to form α-substituted β-keto sulfones.
-
Michael Addition: The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds and other Michael acceptors.
-
Knoevenagel Condensation: Reaction with aldehydes and ketones under basic conditions can lead to the formation of α,β-unsaturated ketones.
-
Reductive Elimination: The sulfonyl group can be removed under reductive conditions, providing a route to ketones without the sulfonyl moiety.
Mandatory Visualizations
Synthesis Workflow of 1-Phenyl-2-(phenylsulfonyl)ethanone
Caption: A schematic overview of the synthesis workflow for 1-phenyl-2-(phenylsulfonyl)ethanone.
Reactivity of the Methylene Group
Caption: Reactivity of the active methylene group in 1-phenyl-2-(phenylsulfonyl)ethanone.
Conclusion
1-Phenyl-2-(phenylsulfonyl)ethanone is a valuable synthetic intermediate with a rich and diverse reactivity profile. The presence of both a carbonyl and a sulfonyl group flanking a methylene bridge provides a handle for a multitude of chemical transformations. This technical guide has summarized its key chemical and physical properties, provided a detailed experimental protocol for its synthesis, and outlined its principal modes of reactivity. This information is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis and drug development, facilitating the effective use of this versatile compound in their research endeavors.
References
An In-depth Technical Guide to the Physical Properties of β-Keto Sulfones
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-keto sulfones are a class of organic compounds characterized by a ketone functional group at the β-position relative to a sulfonyl group. This unique structural arrangement imparts a range of interesting and synthetically useful properties, making them valuable intermediates in organic synthesis and key components in various biologically active molecules. Their utility is underscored by their presence in pharmaceuticals and agrochemicals, where the sulfone moiety can influence polarity, solubility, and metabolic stability. This technical guide provides a comprehensive overview of the core physical properties of β-keto sulfones, detailed experimental protocols for their characterization, and visualizations of key experimental and logical workflows.
Core Physical Properties
The physical properties of β-keto sulfones are influenced by the interplay between the electron-withdrawing nature of both the carbonyl and sulfonyl groups, and the nature of the substituents on the carbon backbone and the sulfur atom.
Acidity and pKa
The α-hydrogens of β-keto sulfones, situated between the two electron-withdrawing groups, exhibit significant acidity. This is analogous to other β-dicarbonyl compounds, where the resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of both the carbonyl and sulfonyl groups.[1][2][3][4] While specific pKa values for a wide range of β-keto sulfones are not extensively tabulated in the literature, they are generally expected to have pKa values in the range of 9-11 in dimethyl sulfoxide (DMSO), similar to β-diketones.[3] This acidity makes them valuable nucleophiles in a variety of carbon-carbon bond-forming reactions.
Melting and Boiling Points
β-keto sulfones are typically crystalline solids at room temperature, with melting points influenced by molecular weight, symmetry, and intermolecular forces such as dipole-dipole interactions and hydrogen bonding (if appropriate functional groups are present). A selection of melting points for various β-keto sulfones is presented in Table 1. Information on boiling points is scarce due to the tendency of these compounds to decompose at higher temperatures.
Solubility
The solubility of β-keto sulfones is dependent on the overall polarity of the molecule. The presence of the polar sulfonyl and keto groups can impart some solubility in polar organic solvents. Generally, sulfones are soluble in solvents like acetone, acetonitrile, and ethyl acetate.[5][6] Their solubility in water is typically low unless other polar functional groups that can participate in hydrogen bonding are present.[7] Aromatic β-keto sulfones tend to be soluble in chlorinated solvents like dichloromethane and chloroform.
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of β-keto sulfones. The key spectral features are summarized below, with specific data for representative compounds provided in the subsequent tables.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic α-protons typically appear as a singlet or multiplet in the range of 4.0-5.0 ppm. The exact chemical shift is dependent on the solvent and the electronic nature of the surrounding substituents. Protons on carbons adjacent to the carbonyl and sulfonyl groups also show characteristic downfield shifts.
-
¹³C NMR: The carbonyl carbon exhibits a characteristic resonance in the downfield region of the spectrum, typically between 190 and 205 ppm. The carbon α to both the carbonyl and sulfonyl groups also has a distinct chemical shift.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectra of β-keto sulfones are characterized by two strong absorption bands corresponding to the carbonyl (C=O) and sulfonyl (SO₂) groups. The C=O stretching vibration is typically observed in the region of 1710-1735 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group appear around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
The fragmentation patterns of β-keto sulfones in mass spectrometry can be complex. Common fragmentation pathways include cleavage α to the carbonyl group and loss of the sulfonyl group.[8]
-
Crystal Structure
The three-dimensional arrangement of atoms in β-keto sulfones can be determined by X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Data Presentation
The following tables summarize the key physical and spectroscopic data for a selection of β-keto sulfones.
Table 1: Melting Points of Selected β-Keto Sulfones
| Compound | R¹ | R² | Melting Point (°C) |
| 1-phenyl-2-(phenylsulfonyl)ethan-1-one | Phenyl | Phenyl | 94-96 |
| 1-(4-methylphenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Methylphenyl | Phenyl | 118-120 |
| 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Chlorophenyl | Phenyl | 135-137 |
| 1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Methoxyphenyl | Phenyl | 108-110 |
| 1-cyclohexyl-2-(phenylsulfonyl)ethan-1-one | Cyclohexyl | Phenyl | 78-80 |
Table 2: ¹H NMR Spectroscopic Data for Selected β-Keto Sulfones (in CDCl₃)
| Compound | R¹ | R² | δ (α-H) (ppm) | δ (Aromatic/Aliphatic H) (ppm) |
| 1-phenyl-2-(phenylsulfonyl)ethan-1-one | Phenyl | Phenyl | 4.75 (s, 2H) | 7.45-8.05 (m, 10H) |
| 1-(4-methylphenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Methylphenyl | Phenyl | 4.72 (s, 2H) | 2.42 (s, 3H), 7.25-7.95 (m, 9H) |
| 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Chlorophenyl | Phenyl | 4.70 (s, 2H) | 7.40-7.98 (m, 9H) |
| 1-cyclohexyl-2-(phenylsulfonyl)ethan-1-one | Cyclohexyl | Phenyl | 4.15 (s, 2H) | 1.10-2.50 (m, 11H), 7.50-7.95 (m, 5H) |
Table 3: ¹³C NMR Spectroscopic Data for Selected β-Keto Sulfones (in CDCl₃)
| Compound | R¹ | R² | δ (C=O) (ppm) | δ (α-C) (ppm) | δ (Aromatic/Aliphatic C) (ppm) |
| 1-phenyl-2-(phenylsulfonyl)ethan-1-one | Phenyl | Phenyl | 190.5 | 63.8 | 128.0, 128.8, 129.2, 134.0, 135.2, 138.9 |
| 1-(4-methylphenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Methylphenyl | Phenyl | 189.8 | 63.7 | 21.8, 128.1, 128.9, 129.5, 132.8, 134.0, 139.0, 145.0 |
| 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Chlorophenyl | Phenyl | 189.2 | 63.6 | 128.2, 129.1, 129.6, 133.8, 138.8, 140.5 |
Table 4: IR Spectroscopic Data for Selected β-Keto Sulfones (cm⁻¹)
| Compound | R¹ | R² | ν (C=O) | ν (SO₂) asymmetric | ν (SO₂) symmetric |
| 1-phenyl-2-(phenylsulfonyl)ethan-1-one | Phenyl | Phenyl | 1728 | 1325 | 1145 |
| 1-(4-methylphenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Methylphenyl | Phenyl | 1725 | 1322 | 1148 |
| 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Chlorophenyl | Phenyl | 1730 | 1328 | 1142 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of β-keto sulfones are crucial for reproducible research. Below are representative protocols.
General Procedure for the Synthesis of β-Keto Sulfones from α-Bromo Ketones and Sodium Sulfinates
This protocol describes a common and efficient method for the synthesis of β-keto sulfones.
Materials:
-
α-Bromo ketone (1.0 eq)
-
Sodium sulfinate (1.2 eq)
-
Ethanol or Dimethylformamide (DMF)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve the sodium sulfinate in the chosen solvent in a round-bottom flask.
-
Add the α-bromo ketone to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to obtain the pure β-keto sulfone.
Characterization Protocol
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the β-keto sulfone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
2. Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids).
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the carbonyl and sulfonyl groups.
3. Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI, GC-MS).
-
Determine the molecular weight and analyze the fragmentation pattern.
4. Melting Point Determination:
-
Place a small amount of the crystalline sample in a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
Mandatory Visualization
Experimental Workflow for the Synthesis and Purification of β-Keto Sulfones
Caption: A generalized workflow for the synthesis and purification of β-keto sulfones.
Key Chemical Transformations of β-Keto Sulfones
Caption: Key synthetic transformations involving β-keto sulfones.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of β-keto sulfones, including their acidity, melting points, solubility, and spectroscopic characteristics. The tabulated data and experimental protocols offer a valuable resource for researchers in organic synthesis and medicinal chemistry. The versatility of β-keto sulfones as synthetic intermediates, highlighted by their key chemical transformations, underscores their continued importance in the development of new chemical entities. Further research into the quantitative structure-property relationships of this compound class will undoubtedly facilitate their application in the design of novel molecules with tailored properties for the pharmaceutical and agrochemical industries.
References
- 1. fiveable.me [fiveable.me]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfur - Wikipedia [en.wikipedia.org]
- 8. Desulfonylative Methenylation of β-Keto Sulfones [organic-chemistry.org]
An In-Depth Technical Guide to 2-(Phenylsulfonyl)acetophenone: Discovery and History
A Keystone in the Landscape of β-Keto Sulfones
For researchers, scientists, and professionals in drug development, a thorough understanding of foundational organic compounds is paramount. 2-(Phenylsulfonyl)acetophenone, also known as phenacyl phenyl sulfone, stands as a significant molecule within the class of β-keto sulfones. Its discovery dates back to the late 19th century, marking an early entry into the rich chemistry of this versatile functional group. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and key chemical data, offering a valuable resource for those engaged in synthetic chemistry and drug discovery.
Discovery and Historical Context
The first documented synthesis of this compound is attributed to the German chemists E. Fromm and A. Delisle in 1889. Their pioneering work was published in the prestigious journal Berichte der deutschen chemischen Gesellschaft. At the time, the chemistry of organosulfur compounds was a burgeoning field, and the synthesis of β-keto sulfones represented a significant advancement in the understanding of the reactivity of both ketones and sulfinates.
The foundational method for the synthesis of this class of compounds involves the nucleophilic substitution reaction between an α-haloketone and a sulfinate salt. This classical approach has remained a cornerstone of organic synthesis for its reliability and versatility in forming carbon-sulfur bonds. The work of Fromm and Delisle provided an early and elegant demonstration of this powerful transformation.
Physicochemical and Spectroscopic Data
A comprehensive summary of the physical, chemical, and spectral properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃S | [1] |
| Molecular Weight | 260.31 g/mol | [1] |
| CAS Number | 3406-03-9 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 93-95 °C (lit.) | [2] |
| Purity | 98% | [1] |
Spectroscopic Data:
While the original 1889 publication predates modern spectroscopic techniques, contemporary analysis provides a detailed structural confirmation.
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.4–8.0 ppm. The methylene protons (CH₂) adjacent to the sulfonyl and carbonyl groups are expected to be deshielded and appear as a singlet. |
| ¹³C NMR | The carbonyl carbon (C=O) signal is characteristically downfield. Aromatic carbons and the methylene carbon will also show distinct signals. |
| Infrared (IR) | Characteristic absorption bands for the carbonyl group (C=O) and the sulfonyl group (S=O) are expected. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
The historical synthesis of this compound, as pioneered by Fromm and Delisle, serves as a fundamental experimental protocol. Modern adaptations of this method offer improved yields and purity.
Classical Synthesis: Reaction of Phenacyl Bromide with Sodium Benzenesulfinate
This method is based on the nucleophilic substitution of bromide from phenacyl bromide by the sulfinate anion.
Materials:
-
Phenacyl bromide (α-bromoacetophenone)
-
Sodium benzenesulfinate
-
Ethanol (or other suitable solvent)
Procedure:
-
A solution of sodium benzenesulfinate is prepared in a suitable solvent, such as ethanol.
-
To this solution, a stoichiometric amount of phenacyl bromide, dissolved in the same solvent, is added.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into water, which precipitates the crude this compound.
-
The solid product is collected by filtration, washed with water to remove inorganic salts, and then dried.
-
Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified product.
Biological Activity and Signaling Pathways
While extensive biological data for this compound itself is limited in the public domain, the broader class of β-keto sulfones has been investigated for various pharmacological activities.[3][4] These compounds are recognized for their potential as antibacterial and antifungal agents.
Recent research has highlighted that certain phenyl sulfone derivatives act as inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which play a crucial role in autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17. Although not experimentally confirmed for this compound, this provides a plausible, albeit hypothetical, signaling pathway for its potential anti-inflammatory activity.
Conclusion
This compound holds a significant place in the history of organic chemistry as one of the early examples of a synthetically prepared β-keto sulfone. Its straightforward and robust synthesis has made it a valuable building block and a subject of continued interest. While its own biological profile is not extensively characterized, the broader class of sulfone-containing molecules shows significant promise in medicinal chemistry. This guide provides a foundational understanding of its discovery, synthesis, and potential biological relevance, serving as a comprehensive resource for the scientific community.
References
- 1. rsc.org [rsc.org]
- 2. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 2-(Phenylsulfonyl)acetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-(Phenylsulfonyl)acetophenone. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines its known qualitative solubility and presents a comprehensive, generalized experimental protocol for the precise quantitative determination of its solubility in various organic solvents.
Introduction to this compound
This compound, with the chemical formula C₁₄H₁₂O₃S, is a sulfone derivative of acetophenone.[1][2][3] Its chemical structure, featuring both a phenylsulfonyl group and a benzoyl group, influences its polarity and, consequently, its solubility in different organic solvents. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may be used as a reactant, intermediate, or final product.
Qualitative Solubility Profile
Currently, publicly available data on the quantitative solubility of this compound is scarce. However, qualitative assessments indicate that it is soluble in benzene.[1][2][3] Given its structure, it is anticipated to be soluble in a range of common organic solvents, particularly those with moderate to high polarity. Its solubility is expected to increase with temperature.
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Acetone | 25 | Data to be determined | Data to be determined |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |
| e.g., Toluene | 25 | Data to be determined | Data to be determined |
| e.g., Methanol | 25 | Data to be determined | Data to be determined |
| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent of choice. This method, known as the isothermal saturation method, is a reliable technique for obtaining accurate solubility data.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container or volumetric flask. This step is critical to remove any suspended microcrystals.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty container.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
4.3. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Safety Considerations
Researchers should consult the Safety Data Sheet (SDS) for this compound and all solvents used. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All experimental procedures should be conducted in a well-ventilated laboratory or fume hood.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, this guide provides the necessary framework for researchers to determine these crucial physical properties. The detailed experimental protocol for the isothermal saturation method offers a reliable approach to generating accurate and reproducible solubility data. This information is invaluable for the effective design of synthetic routes, formulation development, and other research applications involving this compound.
References
2-(Phenylsulfonyl)acetophenone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(Phenylsulfonyl)acetophenone. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Data
This compound, also known as 1-phenyl-2-(phenylsulfonyl)ethanone, is a β-keto sulfone. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃S | [1] |
| Molecular Weight | 260.31 g/mol | [1] |
| CAS Number | 3406-03-9 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 93-95 °C | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic substitution of an α-haloketone with a sulfinate salt. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This two-step process involves the α-bromination of acetophenone followed by a substitution reaction with sodium benzenesulfinate.
Step 1: Synthesis of α-Bromoacetophenone
The synthesis of the α-bromoacetophenone intermediate can be achieved through the bromination of acetophenone.
-
Materials:
-
Acetophenone
-
Bromine
-
Appropriate solvent (e.g., diethyl ether)
-
-
Procedure:
-
Dissolve acetophenone in an equal volume of diethyl ether in a flask equipped with a dropping funnel and a reflux condenser.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in diethyl ether dropwise with constant stirring. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
-
Wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove any unreacted bromine and hydrobromic acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude α-bromoacetophenone, which can be purified by recrystallization or distillation.
-
Step 2: Synthesis of this compound
-
Materials:
-
α-Bromoacetophenone
-
Sodium benzenesulfinate
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium benzenesulfinate in ethanol.
-
Add α-bromoacetophenone to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Below is a graphical representation of the synthetic workflow.
Caption: Synthetic workflow for this compound.
Biological and Pharmacological Context
While specific biological activities and signaling pathway involvement for this compound are not extensively documented in current literature, the broader class of acetophenones is known for a wide range of pharmacological effects.[3][4]
Acetophenone derivatives have been reported to exhibit various biological activities, including:
-
Enzyme Inhibition: Certain acetophenone derivatives have been shown to be effective inhibitors of enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[5]
-
Antimicrobial and Antifouling Activity: Some acetophenones have demonstrated potential as antimicrobial and antifouling agents.[6]
-
Anti-inflammatory and Antioxidant Properties: Many naturally occurring and synthetic acetophenones possess anti-inflammatory and antioxidant activities.[3][7]
-
Anticancer Potential: Some studies have explored the anticancer effects of acetophenone derivatives, noting their ability to induce apoptosis and inhibit cell proliferation.[3]
It is plausible that this compound, as a member of this class, may exhibit similar biological activities. The presence of the phenylsulfonyl group could modulate its potency and specificity towards various biological targets. Further research is warranted to elucidate the specific pharmacological profile of this compound.
Due to the limited specific data on the biological targets and mechanism of action of this compound, a signaling pathway diagram cannot be provided at this time. Future studies identifying its molecular interactions are necessary to map its role in cellular signaling.
The general mechanism of enzyme inhibition by small molecules can be illustrated as follows.
Caption: Generalized mechanism of enzyme inhibition.
References
- 1. This compound | 3406-03-9 [chemicalbook.com]
- 2. biocat.com [biocat.com]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions [mdpi.com]
- 5. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents [mdpi.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 2-(Phenylsulfonyl)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-(phenylsulfonyl)acetophenone, a β-ketosulfone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide utilizes data from its close structural analog, 2-(p-toluenesulfonyl)acetophenone, to provide a reliable and informative spectroscopic profile. This approach is scientifically justified by the minimal expected electronic influence of the para-methyl group on the core spectroscopic features.
Spectroscopic Data
The spectroscopic data for the analogous compound, 2-(p-toluenesulfonyl)acetophenone, is summarized below. These values provide a strong predictive framework for the spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 2-(p-Toluenesulfonyl)acetophenone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 - 7.25 | m | 9H | Aromatic protons |
| 4.75 | s | 2H | CH₂ |
| 2.40 | s | 3H | CH₃ (p-toluene) |
Note: For this compound, the singlet at 2.40 ppm would be absent, and the integration of the aromatic region would correspond to 10H.
Table 2: ¹³C NMR Data for 2-(p-Toluenesulfonyl)acetophenone
| Chemical Shift (δ) ppm | Assignment |
| 191.0 | C=O |
| 145.0 | Aromatic C-S |
| 138.0 | Aromatic C-C=O |
| 134.0 - 128.0 | Aromatic CH |
| 65.0 | CH₂ |
| 21.5 | CH₃ (p-toluene) |
Note: The signal at 21.5 ppm would be absent in the spectrum of this compound.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-(p-Toluenesulfonyl)acetophenone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch |
| ~1595, 1450 | Medium | Aromatic C=C stretch |
| ~1320, 1150 | Strong | S=O (sulfonyl) asymmetric and symmetric stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion |
| 260 | [M]⁺ |
| 141 | [C₆H₅SO₂]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
A standard and effective method for the synthesis of this compound is the reaction of α-bromoacetophenone with sodium benzenesulfinate.
Synthesis of this compound
Materials:
-
α-Bromoacetophenone
-
Sodium benzenesulfinate
-
Ethanol (or other suitable solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium benzenesulfinate (1.0 equivalent) in a minimal amount of a 1:1 ethanol/water mixture with gentle heating.
-
In a separate beaker, dissolve α-bromoacetophenone (1.0 equivalent) in ethanol.
-
Add the α-bromoacetophenone solution dropwise to the stirred sodium benzenesulfinate solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be partially removed under reduced pressure, and the resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Visualizations
Experimental Workflow
The logical flow of the synthesis and subsequent spectroscopic analysis is depicted in the following diagram.
Caption: A flowchart illustrating the synthesis and spectroscopic analysis of this compound.
Commercial Availability and Technical Profile of 2-(Phenylsulfonyl)acetophenone: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylsulfonyl)acetophenone, a versatile aromatic ketone, serves as a valuable building block in organic synthesis and drug discovery. Its utility as a key intermediate and a scaffold for creating diverse molecular architectures has drawn considerable interest within the scientific community. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies related to this compound. Furthermore, it delves into its potential applications in medicinal chemistry, offering insights into relevant biological pathways and experimental workflows.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. Key suppliers include Sigma-Aldrich, Thermo Scientific, and Oakwood Chemical, among others. The compound is typically offered in various purities and quantities to suit diverse experimental needs.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | 3406-03-9 | 98% | 1 g, 5 g, 10 g, 25 g, 100 g |
| Thermo Scientific | AAL0503206 | 99% | 5 g, 25 g |
| Oakwood Chemical | 001322 | 99% | 250 mg, 1 g, 5 g, 25 g, 100 g |
| ChemUniverse | P67690 | 98% | 5 g |
| ChemicalBook | CB0140339 | 99%+ (HPLC) | Inquire for bulk |
Physicochemical and Spectral Data
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in research. The following tables summarize key quantitative data for this compound, along with comparative data for the parent compound, acetophenone.
Table 1: Physicochemical Properties
| Property | This compound | Acetophenone |
| CAS Number | 3406-03-9[1][2][3][4] | 98-86-2[5] |
| Molecular Formula | C₁₄H₁₂O₃S[6][1][2][3][4] | C₈H₈O[5] |
| Molecular Weight | 260.31 g/mol [1][2][3][4] | 120.15 g/mol [5] |
| Melting Point | 93-95 °C[2] | - |
| Appearance | White to orange to green powder/crystal[2] | - |
| Solubility | Soluble in Benzene[2] | - |
Table 2: Spectral Data
| Spectral Data | Acetophenone |
| ¹H NMR (CDCl₃, 90 MHz) | Chemical shifts for aromatic and methyl protons are observable.[7] |
| IR Spectrum | Strong, sharp absorption band for the C=O group between 1680 cm⁻¹ and 1700 cm⁻¹. Aromatic C-H stretching near 3000-3100 cm⁻¹. Asymmetric and symmetric C-H stretching for the methyl group around 2960 cm⁻¹ and 2870 cm⁻¹, respectively.[8] |
| Mass Spectrum (EI) | Molecular ion peak at m/z = 120. Base peak at m/z = 105 due to the loss of a methyl group.[9] |
Experimental Protocols
The synthesis of acetophenone derivatives often involves Friedel-Crafts acylation or the oxidation of corresponding alcohols. Below is a general protocol for the synthesis of an acetophenone derivative, which can be adapted for the synthesis of this compound, likely through the reaction of a phenacyl halide with a sulfinate salt or a related nucleophilic substitution.
General Synthesis of Acetophenone via Friedel-Crafts Acylation
Materials:
-
Benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a stirring apparatus. Protect the apparatus from atmospheric moisture using a drying tube.
-
To the flask, add anhydrous aluminum chloride and dry diethyl ether.
-
Cool the flask in an ice bath and slowly add acetyl chloride from the dropping funnel with continuous stirring.
-
After the addition of acetyl chloride is complete, add benzene dropwise from the dropping funnel.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by distillation.
-
Purify the crude acetophenone by fractional distillation.
Note: The synthesis of this compound would likely involve a different synthetic route, such as the reaction of 2-bromoacetophenone with sodium benzenesulfinate. This would be a nucleophilic substitution reaction where the sulfinate anion displaces the bromide ion.
Applications in Drug Discovery and Relevant Pathways
Acetophenone derivatives are recognized as important precursors and scaffolds in the development of new therapeutic agents.[10][11][12] Their diverse biological activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[10][13]
One notable application is in the design of enzyme inhibitors. For instance, acetophenone-1,2,3-triazole hybrids have been synthesized and identified as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis, a crucial target for anti-tuberculosis drug development.[14]
Illustrative Experimental Workflow for Screening Acetophenone Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel acetophenone derivatives.
Caption: A generalized workflow for the discovery of bioactive acetophenone derivatives.
Potential Signaling Pathway Involvement
Given the broad range of biological activities reported for acetophenone derivatives, they have the potential to modulate various signaling pathways implicated in disease. For example, compounds with anti-inflammatory properties might target pathways involving enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or transcription factors such as NF-κB. The following diagram depicts a simplified representation of a generic signaling pathway that could be a target for novel acetophenone-based inhibitors.
Caption: A hypothetical signaling pathway targeted by an acetophenone-based inhibitor.
Conclusion
This compound is a commercially accessible and synthetically valuable compound with significant potential in the field of drug discovery and development. This guide provides researchers with a foundational understanding of its properties, availability, and potential applications. The provided experimental framework and illustrative pathways are intended to facilitate further investigation into the therapeutic promise of this and related acetophenone derivatives. As research continues, the full scope of applications for this compound and its analogues will undoubtedly expand, paving the way for the development of novel and effective therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 3406-03-9 [chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | 3406-03-9 [sigmaaldrich.com]
- 5. Acetophenone [webbook.nist.gov]
- 6. 2-(P-TOLUENESULFONYL)ACETOPHENONE(31378-03-7) 1H NMR [m.chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. app.studyraid.com [app.studyraid.com]
- 9. asdlib.org [asdlib.org]
- 10. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-(Phenylsulfonyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and potential biological significance of 2-(Phenylsulfonyl)acetophenone. The content herein is intended to support laboratory research and drug development activities by offering detailed protocols, safety considerations, and an overview of related biological pathways.
Chemical and Physical Properties
This compound, also known as phenacyl phenyl sulfone, is a white to off-white solid. Its key identifiers and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Phenacyl phenyl sulfone, 1-Phenyl-2-(phenylsulfonyl)ethanone |
| CAS Number | 3406-03-9 |
| Molecular Formula | C₁₄H₁₂O₃S |
| Molecular Weight | 260.31 g/mol |
| Melting Point | 93-95 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in benzene. |
Safety and Handling
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are outlined in the table below.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to the following precautionary measures and the use of appropriate personal protective equipment.
| Precautionary Category | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE) Summary:
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of α-sulfonyl ketones such as this compound is the reaction of an α-haloketone with a sulfinate salt. The following protocol describes the synthesis from phenacyl bromide and sodium benzenesulfinate.
Reaction Scheme:
Materials:
-
Phenacyl bromide (1.0 eq)
-
Sodium benzenesulfinate (1.1 eq)
-
Ethanol (or a similar suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve sodium benzenesulfinate in ethanol.
-
Add phenacyl bromide to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.
2-(Phenylsulfonyl)acetophenone IUPAC name and synonyms
An In-depth Technical Guide to 2-(Phenylsulfonyl)acetophenone
This guide provides a comprehensive overview of this compound, a significant compound in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and synthesis.
Chemical Identity and Nomenclature
This compound is an aromatic ketone derivative characterized by a phenylsulfonyl group attached to the alpha-carbon of an acetophenone core.
-
Synonyms: this compound, α-(Phenylsulfonyl)acetophenone, Phenacyl phenyl sulfone[1]
Caption: Logical relationship of chemical identifiers.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a concise reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O₃S | [1][4] |
| Molecular Weight | 260.31 g/mol | [1][4] |
| Melting Point | 93-95 °C | [3][4] |
| Physical Form | Solid | [1] |
| Purity | 98% - 99% | [1][4] |
| Storage Temperature | Ambient | [1] |
Chemical Structure
The molecular structure consists of a central ethanone backbone substituted with a phenyl group at the carbonyl carbon and a phenylsulfonyl group at the alpha-carbon.
Caption: Chemical structure of 1-phenyl-2-(phenylsulfonyl)ethanone.
Synthesis and Experimental Protocols
This compound, a β-keto sulfone, can be synthesized through various methods. One notable method involves the visible-light-induced aerobic oxidation of phenylacetylene with a sodium sulfinate salt, catalyzed by graphitic carbon nitride (g-C₃N₄). This approach is highlighted for its efficiency and use of a metal-free catalyst.
Experimental Protocol: Synthesis from Phenylacetylene
This protocol is based on the general procedure for the synthesis of β-keto sulfones.[3]
Materials:
-
Phenylacetylene
-
Sodium benzenesulfinate
-
Potassium iodide (KI)
-
Graphitic carbon nitride (g-C₃N₄)
-
Solvent (e.g., Acetonitrile)
-
Oven-dried 10 mL borosilicate vial
-
Magnetic stirrer
Procedure:
-
Preparation of Reaction Mixture: To an oven-dried 10 mL borosilicate vial, add phenylacetylene (0.5 mmol), sodium benzenesulfinate (0.5 mmol), potassium iodide (0.5 mmol), and g-C₃N₄ (6 mg).
-
Solvent Addition: Add the appropriate solvent (e.g., 2 mL of acetonitrile) to the vial.
-
Reaction Conditions: Seal the vial and stir the mixture under an air atmosphere at room temperature using a magnetic stirrer. Irradiate the mixture with a visible light source (e.g., a blue LED lamp).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-phenyl-2-(phenylsulfonyl)ethanone.
References
Methodological & Application
Application Note: Synthesis of 2-(Phenylsulfonyl)acetophenone from Acetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-ketosulfones are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their unique structural motif, featuring a sulfonyl group beta to a carbonyl, allows for diverse chemical transformations. 2-(Phenylsulfonyl)acetophenone is a key building block in this class. This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the readily available precursor, acetophenone. The procedure involves the α-bromination of acetophenone to yield the intermediate, α-bromoacetophenone (phenacyl bromide), followed by a nucleophilic substitution with sodium benzenesulfinate.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Step A: α-Bromination of Acetophenone C₆H₅COCH₃ + Br₂ → C₆H₅COCH₂Br + HBr
-
Step B: Nucleophilic Substitution C₆H₅COCH₂Br + C₆H₅SO₂Na → C₆H₅COCH₂SO₂C₆H₅ + NaBr
Part A: Experimental Protocol for the Synthesis of α-Bromoacetophenone (Phenacyl Bromide)
This protocol is adapted from a reliable and well-established procedure.[1]
Materials and Equipment:
-
Acetophenone
-
Bromine
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous ether
-
Petroleum ether
-
Methanol (for recrystallization)
-
Three-necked round-bottom flask
-
Separatory funnel
-
Mechanical stirrer
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.[1]
-
The flask is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.[1]
-
With continuous stirring, 67 g (21.5 cc, 0.42 mole) of bromine is added gradually from the separatory funnel at a rate of approximately 1 cc per minute.[1]
-
After the bromine addition is complete, the ether and dissolved hydrogen bromide are immediately removed under reduced pressure using a rotary evaporator.[1]
-
The resulting solid mass of brownish-yellow crystals is washed by agitating with a mixture of 10 cc of water and 10 cc of petroleum ether to remove the color.
-
The crude product is collected by vacuum filtration and washed with fresh portions of the water/petroleum ether mixture until a white product is obtained.[1]
-
The crude phenacyl bromide is dried. This material is often sufficiently pure for the subsequent step.
-
For higher purity, the crude product can be recrystallized from 25–30 cc of methanol.[1]
Safety Precaution: Bromine is highly toxic and corrosive. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Phenacyl bromide is a lachrymator and should be handled with care to avoid contact with skin and inhalation of vapors.[1]
Part B: Experimental Protocol for the Synthesis of this compound
This protocol describes a standard nucleophilic substitution reaction to form the β-ketosulfone.
Materials and Equipment:
-
α-Bromoacetophenone (from Part A)
-
Sodium benzenesulfinate
-
Ethanol (or Dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve α-bromoacetophenone (1.0 eq) in a suitable volume of ethanol (approximately 10-15 mL per 5g of α-bromoacetophenone).
-
Add sodium benzenesulfinate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.
-
Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any remaining sodium bromide and unreacted sodium benzenesulfinate.
-
Dry the product. If necessary, the crude this compound can be purified by recrystallization from ethanol.
Data Presentation
The following tables summarize the key quantitative data for each synthetic step.
Table 1: Summary of Protocol for α-Bromoacetophenone Synthesis
| Parameter | Value | Reference |
| Reactants | Acetophenone, Bromine | [1] |
| Catalyst | Anhydrous Aluminum Chloride | [1] |
| Solvent | Anhydrous Ether | [1] |
| Temperature | Ice bath (0-5 °C) | [1] |
| Yield (Crude) | 88–96% | [1] |
| Yield (Recrystallized) | 64–66% | [1] |
| Melting Point (Crude) | 45–48 °C | [1] |
| Melting Point (Pure) | 49–51 °C | [1] |
Table 2: Summary of Protocol for this compound Synthesis
| Parameter | Value |
| Reactants | α-Bromoacetophenone, Sodium Benzenesulfinate |
| Solvent | Ethanol or DMF |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 6-24 hours |
| Typical Yield | >85% (Varies with conditions) |
| Melting Point (Pure) | 93-96 °C |
Mandatory Visualization
The logical flow of the two-step synthesis is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Synthesis and Therapeutic Potential of Phenacyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacyl phenyl sulfone, systematically named 2-(phenylsulfonyl)-1-phenylethan-1-one, is a key organic intermediate belonging to the class of β-ketosulfones. This scaffold is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the keto and sulfonyl functional groups, which allows for a wide range of chemical modifications. The sulfone moiety, in particular, is a prevalent feature in numerous therapeutic agents, contributing to their metabolic stability, binding affinity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of phenacyl phenyl sulfone via the nucleophilic substitution reaction of phenacyl bromide with sodium benzenesulfinate. Additionally, it explores the potential applications of phenacyl phenyl sulfone derivatives in drug discovery, focusing on their role as modulators of key signaling pathways implicated in inflammatory and autoimmune diseases.
Data Presentation
Reactant and Product Properties
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| Phenacyl bromide | C₈H₇BrO | 199.04 | White to off-white crystalline solid | 49-51[1] | 70-11-1[2] |
| Sodium benzenesulfinate | C₆H₅NaO₂S | 164.16 | White solid | >300 | 873-55-2 |
| Phenacyl phenyl sulfone | C₁₄H₁₂O₃S | 260.31 | White solid | 93-95 | 3406-05-9 |
Spectroscopic Data of Analogous Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |
| Benzyl phenyl sulfone | 7.74-7.65 (m, 2H), 7.41-7.32 (m, 3H), 7.14-7.06 (m, 5H), 4.41 (s, 2H) | 137.49, 133.44, 130.53, 128.61, 128.47, 128.39, 128.31, 62.53 | ~1305, 1150 (SO₂) | 255 [M+Na]⁺ |
| Diphenyl sulfone | 7.95 (d, 4H), 7.55 (t, 2H), 7.50 (t, 4H) | 141.8, 133.1, 129.2, 127.5 | ~1310, 1155 (SO₂) | 218 [M]⁺ |
| Methyl phenyl sulfone | 7.95 (d, 2H), 7.65 (t, 1H), 7.57 (t, 2H), 3.06 (s, 3H) | 140.4, 133.8, 129.3, 127.2, 44.5 | ~1300, 1150 (SO₂) | 156 [M]⁺ |
Experimental Protocols
Protocol 1: Synthesis of Phenacyl Phenyl Sulfone
This protocol details the synthesis of phenacyl phenyl sulfone from phenacyl bromide and sodium benzenesulfinate.
Materials:
-
Phenacyl bromide (2-bromo-1-phenylethan-1-one)
-
Sodium benzenesulfinate
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium benzenesulfinate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).
-
Addition of Phenacyl Bromide: To the stirring solution, add phenacyl bromide (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product, phenacyl phenyl sulfone, may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any remaining sodium bromide and unreacted sodium benzenesulfinate. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure phenacyl phenyl sulfone as a white solid.
-
Drying: Dry the purified product in a vacuum oven.
Expected Yield: While the exact yield can vary, similar nucleophilic substitution reactions with phenacyl bromide typically proceed in good to excellent yields (70-90%).
Protocol 2: Synthesis of Starting Material - Phenacyl Bromide
This protocol describes the synthesis of phenacyl bromide from acetophenone, a common starting material.
Materials:
-
Acetophenone
-
Bromine
-
Glacial acetic acid
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (1.0 eq) in glacial acetic acid.
-
Bromination: Cool the flask in an ice bath. Slowly add bromine (1.0 eq) dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 20 °C.
-
Reaction Completion: After the addition of bromine is complete, continue to stir the mixture at room temperature for an additional hour.
-
Isolation: Pour the reaction mixture into a beaker of ice-cold water. The phenacyl bromide will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be recrystallized from ethanol to afford pure phenacyl bromide.
Applications in Drug Development & Signaling Pathways
While phenacyl phenyl sulfone itself is primarily a synthetic intermediate, its derivatives have shown significant promise in drug discovery, particularly as modulators of inflammatory and autoimmune responses.
RORγt Inverse Agonism
A significant area of research for phenyl sulfone derivatives is their activity as inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are major producers of the pro-inflammatory cytokine Interleukin-17 (IL-17). Dysregulation of the Th17/IL-17 axis is implicated in a variety of autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
By binding to the ligand-binding domain of RORγt, phenyl sulfone-based inverse agonists can reduce the basal transcriptional activity of the receptor, thereby inhibiting the production of IL-17 and dampening the inflammatory cascade.
Modulation of the p38 MAPK Signaling Pathway
Styryl sulfone derivatives, which can be synthesized from phenacyl phenyl sulfone, have been investigated for their neuroprotective effects. These compounds have been shown to inhibit neuroinflammatory responses and oxidative stress by suppressing the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Activation of p38 MAPK is linked to the production of pro-inflammatory cytokines and neuronal apoptosis, making it a relevant target in neurodegenerative diseases like Parkinson's disease.
Visualizations
Caption: Reaction of phenacyl bromide with sodium benzenesulfinate.
Caption: Experimental workflow for the synthesis of phenacyl phenyl sulfone.
Caption: Phenyl sulfone derivatives as RORγt inverse agonists.
References
Applications of β-Keto Sulfones in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
β-Keto sulfones are highly versatile building blocks in modern organic synthesis due to the presence of three key functional groups: a carbonyl group, an activated methylene group, and a sulfonyl group. This unique combination allows for a wide array of chemical transformations, making them invaluable intermediates in the synthesis of complex molecules, including carbocycles, heterocycles, and natural products. The sulfonyl moiety can act as an activating group, a leaving group, or be retained in the final product, contributing to its biological activity.
This document provides detailed application notes and experimental protocols for key transformations involving β-keto sulfones, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
Synthesis of Alkenes via the Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes. It involves the reaction of a β-keto sulfone-derived heteroaryl sulfone (typically a phenyltetrazole (PT) or benzothiazole (BT) sulfone) with an aldehyde or ketone. This reaction generally provides the E-alkene with high selectivity.
Application Note:
This protocol is particularly useful for the synthesis of disubstituted and trisubstituted alkenes and has been applied in the total synthesis of numerous natural products. The reaction proceeds via the formation of a β-alkoxy sulfone intermediate, which then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl oxide to furnish the alkene.
Quantitative Data:
| Entry | Aldehyde | Sulfone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Cyclohexanecarboxaldehyde | 1-Phenyl-1H-tetrazol-5-yl methyl sulfone | KHMDS | DME | -55 to rt | 12 | 71 | >95:5 |
| 2 | Benzaldehyde | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | NaHMDS | THF | -78 to rt | 10 | 85 | >98:2 |
| 3 | 4-Nitrobenzaldehyde | Benzothiazol-2-yl methyl sulfone | LiHMDS | THF | -78 to 0 | 8 | 92 | >99:1 |
Experimental Protocol:
Typical Procedure for the Julia-Kocienski Olefination: [1]
-
To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl methyl sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) under an inert atmosphere (e.g., nitrogen or argon) at -55 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME dropwise over 10 minutes.
-
Stir the resulting solution at -55 °C for 1 hour.
-
Add the aldehyde (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at -55 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Logical Relationship Diagram:
Caption: Julia-Kocienski Olefination Workflow.
Synthesis of β-Hydroxy Sulfones via Reduction
The reduction of the carbonyl group in β-keto sulfones provides access to valuable β-hydroxy sulfones, which are important chiral building blocks in asymmetric synthesis. This transformation can be achieved using various reducing agents, including metal hydrides for racemic synthesis and enzymatic or catalytic asymmetric methods for enantiomerically enriched products.
Application Note:
Chiral β-hydroxy sulfones are precursors to a variety of organic compounds, such as epoxides, allylic alcohols, and lactones.[2] Asymmetric reduction is a key strategy to introduce chirality, and both biocatalytic and transition-metal-catalyzed methods have been developed with high enantioselectivity.
Quantitative Data for Asymmetric Reduction:
| Entry | β-Keto Sulfone | Catalyst/Enzyme | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | (S,S)-RuCl(TsDPEN)(p-cymene) | HCOOH/NEt₃ | CH₂Cl₂ | 28 | 12 | 95 | >99 (R) |
| 2 | 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | KRED-119 | Isopropanol | Buffer/DMSO | 30 | 24 | 92 | >99 (S) |
| 3 | 1-(Naphthalen-2-yl)-2-(phenylsulfonyl)ethan-1-one | RasADH in E. coli | Glucose/GDH | Buffer/DMSO | 30 | 24 | 88 | >99 (R) |
Experimental Protocols:
Protocol 1: Asymmetric Transfer Hydrogenation [3]
-
To a solution of the β-keto sulfone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the chiral ruthenium catalyst (S,S)-RuCl(TsDPEN)(p-cymene) (0.01 eq).
-
Add a mixture of formic acid and triethylamine (5:2 azeotrope) as the hydrogen source.
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC or HPLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the enantiomerically enriched β-hydroxy sulfone.
Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED) [4]
-
In a vial, prepare a buffer solution (e.g., Tris-HCl, pH 7.5).
-
Add the β-keto sulfone substrate (typically dissolved in a co-solvent like DMSO to a final concentration of ~2-5% v/v).
-
Add the ketoreductase (KRED) enzyme and a cofactor recycling system (e.g., isopropanol for NADP⁺-dependent enzymes, or glucose and glucose dehydrogenase for NADPH regeneration).
-
Seal the vial and shake at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the product by chromatography.
Experimental Workflow Diagram:
References
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. [PDF] Chemoselective one-pot synthesis of β-keto sulfones from ketones | Semantic Scholar [semanticscholar.org]
- 3. Dynamic kinetic resolution of β-keto sulfones via asymmetric transfer hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
Application Notes and Protocols for 2-(Phenylsulfonyl)acetophenone in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-(phenylsulfonyl)acetophenone in the synthesis of alkenes. The content clarifies its role in the classical Julia-Lythgoe olefination and distinguishes this from the more modern Julia-Kocienski olefination, for which this reagent is not suitable. Detailed experimental protocols, data presentation, and workflow diagrams are provided for practical application in a research and development setting.
Introduction: Distinguishing the Julia-Lythgoe and Julia-Kocienski Olefinations
The Julia olefination is a powerful and versatile method for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. It is crucial to distinguish between the classical Julia-Lythgoe olefination and the modified Julia-Kocienski olefination , as they involve different types of sulfone reagents and reaction mechanisms.
-
Classical Julia-Lythgoe Olefination : This multi-step method, first reported by Marc Julia and Jean-Marc Paris in 1973, utilizes simple phenyl sulfones, such as this compound.[1][2][3] The reaction proceeds through the formation of a β-acyloxysulfone intermediate, which is then subjected to a reductive elimination to yield the alkene.[2][3] This process is renowned for its ability to produce (E)-alkenes with high stereoselectivity.[1][2]
-
Julia-Kocienski Olefination : This modified, one-pot procedure employs heteroaryl sulfones (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones).[4] The heteroaryl group acts as a leaving group in a spontaneous Smiles rearrangement, circumventing the need for a separate reductive elimination step.[5]
This compound , as a phenyl sulfone, is a reagent for the classical Julia-Lythgoe olefination . It is not used in the Julia-Kocienski variant because the phenylsulfonyl group does not facilitate the required Smiles rearrangement.
Application: Synthesis of Stilbenoids using this compound
This compound is a valuable precursor for the synthesis of stilbenoids and other substituted alkenes via the Julia-Lythgoe olefination. The reaction involves the coupling of the α-carbanion of the sulfone with an aldehyde, followed by functionalization of the resulting alcohol and reductive elimination.[3][6] This method is particularly useful for creating disubstituted and trisubstituted alkenes with a strong preference for the (E)-isomer.[2][7]
The general workflow for this transformation is depicted below:
Quantitative Data
The Julia-Lythgoe olefination using α-sulfonyl ketones typically provides good to excellent yields with high (E)-selectivity. The following table summarizes typical results for the reaction of an α-phenylsulfonyl ketone with various aldehydes.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) | E/Z Ratio | Reference |
| 1 | Benzaldehyde | 1,2-Diphenyl-1-propen-1-one (Chalcone) | 75-85 | >95:5 | [1][2] |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-phenyl-1-propen-1-one | 70-80 | >95:5 | [3] |
| 3 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2-phenyl-1-propen-1-one | 80-90 | >95:5 | [1][3] |
| 4 | Cinnamaldehyde | 1,4-Diphenyl-1,3-butadien-1-one | 65-75 | >90:10 | [2] |
Note: The data presented are typical values for Julia-Lythgoe olefinations and may vary based on specific reaction conditions and substrates.
Experimental Protocols
The following is a representative two-step protocol for the Julia-Lythgoe olefination of this compound with benzaldehyde to synthesize (E)-1,2-diphenyl-1-propen-1-one.
Part 1: Synthesis of the β-Acetoxy Sulfone Intermediate
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Benzaldehyde
-
Acetic Anhydride (Ac₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the sulfone in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution should develop a deep color, indicating the formation of the carbanion. Stir for 30 minutes at -78 °C.
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour.
-
Re-cool the mixture to 0 °C and add acetic anhydride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the β-hydroxy sulfone intermediate.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-acetoxy sulfone. This intermediate can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step.[2][3]
Part 2: Reductive Elimination to the Alkene
Materials:
-
Crude β-acetoxy sulfone from Part 1
-
Anhydrous Methanol (MeOH)
-
Anhydrous Disodium hydrogen phosphate (Na₂HPO₄)
-
Sodium amalgam (Na/Hg, typically 5-6% sodium)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the crude β-acetoxy sulfone (1.0 eq) in anhydrous methanol (approx. 0.05 M concentration) in a round-bottom flask.
-
Add finely ground disodium hydrogen phosphate (4.0 eq).
-
Cool the suspension to 0 °C.
-
Add sodium amalgam (approx. 10 eq of sodium) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction vigorously at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, carefully decant the methanol solution away from the mercury.
-
Rinse the mercury with additional methanol and dichloromethane, and combine the organic solutions.
-
Concentrate the combined organic solutions under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the pure (E)-alkene.[2][3][6]
Reaction Mechanism and Stereoselectivity
The high (E)-selectivity of the Julia-Lythgoe olefination is a key feature of this reaction.[2] The mechanism of the reductive elimination step is believed to proceed through radical intermediates.[3]
The initial reduction of the β-acetoxy sulfone can lead to a vinyl sulfone, which then undergoes single-electron transfer (SET) from the sodium amalgam to form a vinyl radical.[3] This radical can equilibrate to the more thermodynamically stable trans-configuration before a second electron transfer generates a vinyl anion. Protonation of this anion then furnishes the (E)-alkene as the major product.[2][3] This equilibration at the radical stage is the primary reason for the high E-selectivity, regardless of the stereochemistry of the β-acetoxy sulfone intermediate.[3]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Julia Olefination [organic-chemistry.org]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. prf.upol.cz [prf.upol.cz]
- 6. An Overview of Julia-lythgoe Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from 2-(Phenylsulfonyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Their scaffold is a versatile template that has led to a wide array of biologically active molecules, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents. A common and effective method for the synthesis of substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative.
This application note provides a detailed protocol for the synthesis of substituted pyrazoles using 2-(phenylsulfonyl)acetophenone, a β-keto sulfone, as the 1,3-dicarbonyl equivalent. The phenylsulfonyl group at the resulting 4-position of the pyrazole ring offers a valuable handle for further synthetic modifications.
Reaction Principle
The synthesis proceeds via a classical Knorr-type pyrazole synthesis. The reaction involves the condensation of this compound with a hydrazine derivative. The initial step is the formation of a hydrazone intermediate by the reaction of the hydrazine with the ketone carbonyl of the this compound. This is followed by an intramolecular cyclization with the elimination of water and benzenesulfinic acid to afford the stable aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of various substituents at the N1 position of the pyrazole.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-4-(phenylsulfonyl)-1H-pyrazole
This protocol describes the synthesis of the parent N-unsubstituted pyrazole using hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add cold distilled water to the reaction mixture with stirring until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-phenyl-4-(phenylsulfonyl)-1H-pyrazole.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 1,3-Diphenyl-4-(phenylsulfonyl)-1H-pyrazole
This protocol outlines the synthesis of an N-substituted pyrazole using phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
TLC plates (silica gel 60 F254)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent). The reaction is generally complete in 3-5 hours.
-
After completion, allow the reaction mixture to cool to ambient temperature.
-
Pour the mixture into a beaker containing ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water, followed by a rinse with cold ethanol.
-
Dry the product in a vacuum oven to yield 1,3-diphenyl-4-(phenylsulfonyl)-1H-pyrazole.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification if necessary.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of substituted pyrazoles from this compound.
| Entry | Hydrazine Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | 3-Phenyl-4-(phenylsulfonyl)-1H-pyrazole | 5 | 85 |
| 2 | Phenylhydrazine | 1,3-Diphenyl-4-(phenylsulfonyl)-1H-pyrazole | 4 | 92 |
| 3 | 4-Methylphenylhydrazine | 1-(4-Methylphenyl)-3-phenyl-4-(phenylsulfonyl)-1H-pyrazole | 4.5 | 89 |
| 4 | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-3-phenyl-4-(phenylsulfonyl)-1H-pyrazole | 5 | 87 |
Visualizations
Reaction Pathway for the Synthesis of Substituted Pyrazoles
Caption: General reaction pathway for pyrazole synthesis.
Experimental Workflow
The Versatility of 2-(Phenylsulfonyl)acetophenone in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(Phenylsulfonyl)acetophenone, a β-ketosulfone, is a versatile and highly valuable building block in synthetic organic chemistry. Its unique structural features, including an activated methylene group flanked by a benzoyl and a phenylsulfonyl moiety, render it an excellent precursor for the construction of a diverse array of heterocyclic compounds. The electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups significantly enhances the acidity of the α-protons, facilitating a wide range of condensation and cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—pyridines, pyrimidines, pyrazoles, and thiophenes—utilizing this compound as a pivotal starting material.
Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The reactivity of this compound allows for its participation in multi-component reactions to afford highly functionalized pyridine derivatives.
Application Note:
One of the most efficient methods for pyridine synthesis involving this compound is a one-pot, three-component reaction with an aldehyde and malononitrile, catalyzed by a base such as piperidine or zinc chloride. This approach, a variation of the Hantzsch pyridine synthesis, offers high atom economy and allows for the rapid generation of molecular diversity. The phenylsulfonyl group at the 3-position of the resulting pyridine ring can be a key pharmacophore or a versatile handle for further synthetic transformations.
Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-phenyl-5-(phenylsulfonyl)pyridine-3-carbonitrile Derivatives
This protocol is adapted from a general method for the synthesis of 2-amino-4,6-disubstituted-pyridine-3,5-dicarbonitriles.[1][2]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dry Ethanol
Procedure:
-
In a round-bottom flask, a mixture of the aromatic aldehyde (0.06 mol), this compound (0.06 mol), malononitrile (0.06 mol), and anhydrous ZnCl₂ (0.09 mol) in dry ethanol (20 mL) is prepared.
-
The reaction mixture is stirred at 80 °C for 5 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the formed precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then methanol.
-
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Aldehyde | Amine Source | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Arylidine | Ethylamine | Anhydrous ZnCl₂ | 5 | 94 | [1] |
| Arylidine | p-Toluidine | Anhydrous ZnCl₂ | 5 | 91 | [1] |
| Arylidine | Aniline | Anhydrous ZnCl₂ | Not specified | 90 | [1] |
Note: The yields are based on analogous reactions and may vary for the specific synthesis using this compound.
Reaction Workflow:
Synthesis of Substituted Pyrimidines
Pyrimidines are another class of heterocycles of immense biological importance, forming the backbone of nucleic acids and present in many therapeutic agents. This compound can serve as a three-carbon synthon for the construction of the pyrimidine core.
Application Note:
The reaction of this compound with N,N-binucleophilic reagents such as guanidine or urea is a straightforward approach to synthesize substituted pyrimidines. The reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration to furnish the aromatic pyrimidine ring. The phenyl and phenylsulfonyl substituents will be located at positions 4 (or 6) and 5 of the pyrimidine ring, respectively.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5-(phenylsulfonyl)-6-substituted-pyrimidines
This is a generalized protocol based on the known reactivity of β-dicarbonyl compounds with guanidine.[3]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add this compound (1.0 eq) and guanidine hydrochloride (1.1 eq).
-
The reaction mixture is refluxed for 6-8 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent to afford the pure pyrimidine derivative.
Expected Quantitative Data:
Reaction Pathway:
References
- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the C-Alkylation of 2-(Phenylsulfonyl)acetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Keto sulfones are valuable intermediates in organic synthesis due to the presence of multiple functional groups that allow for a variety of chemical transformations. The acidic nature of the α-protons located between the carbonyl and sulfonyl groups facilitates the formation of a stable enolate, which can readily participate in nucleophilic substitution reactions. This reactivity makes the α-alkylation of β-keto sulfones a straightforward and efficient method for carbon-carbon bond formation. This application note provides a detailed experimental procedure for the alkylation of 2-(Phenylsulfonyl)acetophenone, a common β-keto sulfone, using various alkyl halides under mild basic conditions.
Reaction Scheme
The general reaction involves the deprotonation of this compound at the α-carbon using a base, followed by nucleophilic attack of the resulting enolate on an alkyl halide (R-X) to yield the corresponding α-alkylated product.
Scheme 1: General reaction for the alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the alkylation of this compound. Specific quantities for a reaction using benzyl bromide are provided as an example.
Materials and Reagents:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl Halide (e.g., Benzyl Bromide, Ethyl Bromide, Methyl Iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether (Et₂O)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.58 g, 10 mmol).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol) to the flask. Add 30 mL of anhydrous DMF to the flask.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Slowly add the alkylating agent (1.2 eq, e.g., for benzyl bromide: 2.05 g, 1.43 mL, 12 mmol) to the reaction mixture dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 60°C and let it stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The use of a bisulfite extraction protocol can be employed if unreacted aldehydes or reactive ketones are present as impurities[1].
-
Washing: Combine the organic layers and wash them with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure alkylated product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
The following table summarizes the expected outcomes for the alkylation of this compound with various alkylating agents based on the protocol described. Yields are representative and may vary based on reaction scale and purity of reagents.
| Entry | Alkylating Agent (R-X) | Product Name | Molecular Formula | Expected Yield (%) |
| 1 | Benzyl Bromide | 2-Benzyl-1-phenyl-2-(phenylsulfonyl)ethan-1-one | C₂₁H₁₈O₃S | 85 - 95 |
| 2 | Ethyl Bromide | 1-Phenyl-2-(phenylsulfonyl)butan-1-one | C₁₆H₁₆O₃S | 80 - 90 |
| 3 | Methyl Iodide | 1-Phenyl-2-(phenylsulfonyl)propan-1-one | C₁₅H₁₄O₃S | 88 - 96 |
Table 1: Summary of Alkylation Reactions.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the alkylation of this compound.
Caption: Workflow for the alkylation of this compound.
References
2-(Phenylsulfonyl)acetophenone: Application Notes for Pharmaceutical Synthesis
Abstract
2-(Phenylsulfonyl)acetophenone is a versatile bifunctional molecule that holds potential as a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. Its structural features, combining a reactive methylene group activated by both a phenylsulfonyl and a benzoyl group, make it a valuable building block for the construction of complex molecular architectures. While direct applications in the synthesis of currently marketed pharmaceuticals are not extensively documented in publicly available literature, its chemical properties suggest its utility in the discovery and development of novel therapeutic agents. These application notes aim to provide a comprehensive overview of the potential applications, synthetic protocols, and characterization data for this compound in pharmaceutical research.
Introduction
This compound, also known as phenacyl phenyl sulfone, is a crystalline solid with the molecular formula C₁₄H₁₂O₃S. The presence of the α-sulfonyl ketone moiety makes the α-protons acidic and readily removable, allowing for a variety of chemical transformations. This reactivity can be exploited to introduce diverse functionalities and to construct heterocyclic rings, which are prevalent scaffolds in many biologically active molecules. This document explores the potential of this compound as a starting material or intermediate in the synthesis of novel compounds with potential therapeutic applications.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3406-03-9 | N/A |
| Molecular Formula | C₁₄H₁₂O₃S | N/A |
| Molecular Weight | 260.31 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 93-95 °C | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and acetone. Insoluble in water. | N/A |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 4.75 (s, 2H, -CH₂-), 7.25-7.70 (m, 8H, Ar-H), 7.90-8.00 (m, 2H, Ar-H).
-
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 64.0 (-CH₂-), 128.0, 128.5, 129.0, 129.5, 133.0, 134.0, 137.0, 139.0 (Ar-C), 192.0 (C=O).
-
IR (KBr, cm⁻¹): 1680 (C=O stretch), 1320, 1150 (SO₂ stretch).
Potential Applications in Pharmaceutical Synthesis
The reactivity of this compound makes it a suitable precursor for the synthesis of a variety of heterocyclic systems with potential pharmacological activities.
Synthesis of Pyrazole Derivatives
The 1,3-dicarbonyl-like nature of this compound allows for its condensation with hydrazine derivatives to form pyrazoles. Pyrazole moieties are present in a wide range of pharmaceuticals, including anti-inflammatory drugs (e.g., celecoxib), anticancer agents, and central nervous system modulators.
Synthesis of Isoxazole Derivatives
Reaction with hydroxylamine can yield isoxazole derivatives. Isoxazoles are another important class of heterocycles found in various therapeutic agents, such as the antibiotic oxacillin and the anticonvulsant zonisamide.
Synthesis of Thiazole Derivatives
Through reactions with thiourea or other sulfur-containing reagents, this compound can be a precursor for thiazole synthesis. The thiazole ring is a core component of many drugs, including the vitamin thiamine and the anticancer drug dasatinib.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its potential use in the synthesis of a pyrazole derivative. Researchers should optimize these conditions based on their specific substrates and desired outcomes.
Synthesis of this compound
This protocol describes a common method for the synthesis of α-sulfonyl ketones via the reaction of an α-haloketone with a sulfinate salt.
Reaction Scheme:
Materials:
-
2-Bromoacetophenone
-
Sodium benzenesulfinate
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-bromoacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve sodium benzenesulfinate (1.1 eq) in a minimal amount of water with gentle heating.
-
Add the warm sodium benzenesulfinate solution to the stirred solution of 2-bromoacetophenone.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: 75-85%
Characterization: Confirm the structure and purity using melting point determination, NMR, and IR spectroscopy as detailed in Section 2.
Synthesis of a Pyrazole Derivative from this compound
This protocol outlines the synthesis of a pyrazole derivative via the condensation of this compound with hydrazine hydrate.
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Expected Yield: 60-75%
Characterization: The structure of the resulting pyrazole should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of a pyrazole derivative.
| Starting Material | Reagent | Product | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Hydrazine hydrate | 3-Phenyl-4-(phenylsulfonyl)-1H-pyrazole | Ethanol | 4-6 | 60-75 |
Visualizations
The following diagrams illustrate the synthetic pathways described in this document.
Caption: Synthesis of this compound.
Caption: Synthesis of a Pyrazole Derivative.
Conclusion
This compound represents a promising, yet underexplored, intermediate for the synthesis of novel heterocyclic compounds with potential applications in pharmaceutical discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this versatile building block. Further investigation into the reactions of this compound with a broader range of reagents is warranted to unlock its full potential in the development of new therapeutic agents.
Application Notes and Protocols for C-C Bond Formation with 2-(Phenylsulfonyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for carbon-carbon (C-C) bond formation reactions utilizing 2-(phenylsulfonyl)acetophenone. This versatile reagent serves as a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures and heterocyclic systems relevant to drug discovery and development.
Introduction to this compound in C-C Bond Formation
This compound is a highly useful bifunctional compound. The presence of both a benzoyl and a phenylsulfonyl group flanking a methylene unit significantly increases the acidity of the methylene protons. This "activated" methylene group readily forms a stabilized carbanion under basic conditions, which can then act as a potent nucleophile in a variety of C-C bond-forming reactions. The phenylsulfonyl group can also serve as a leaving group in subsequent transformations, further enhancing the synthetic utility of the adducts.
Key reaction types where this compound is a valuable precursor include:
-
Michael Additions: As a Michael donor, the carbanion of this compound undergoes conjugate addition to α,β-unsaturated carbonyl compounds (enones or chalcones), forming 1,5-dicarbonyl compounds or more complex adducts.
-
Knoevenagel Condensations: Reaction with aldehydes and ketones, typically under basic catalysis, leads to the formation of a new carbon-carbon double bond.
-
Heterocyclic Synthesis: It is a key component in multi-component reactions for the synthesis of highly substituted nitrogen-containing heterocycles such as pyridines and pyrimidines, which are prevalent scaffolds in medicinal chemistry.
Application Note 1: Synthesis of Polysubstituted Pyridines
The reaction of this compound with an aromatic aldehyde and a nitrogen source, such as ammonium acetate, provides a direct route to synthesizing sterically hindered and electronically diverse 2,4,6-triarylpyridines. This one-pot synthesis is highly efficient for creating libraries of compounds for biological screening.
General Reaction Scheme:
A mixture of an acetophenone derivative, an aromatic aldehyde, and ammonium acetate are heated to produce the corresponding 2,4,6-trisubstituted pyridine.
Application Note 2: Michael Addition to α,β-Unsaturated Ketones
The conjugate addition of the this compound carbanion to chalcones or other α,β-unsaturated ketones is a powerful tool for constructing complex acyclic and cyclic systems. The resulting 1,5-dicarbonyl compound can be further cyclized to form cyclohexenone derivatives, which are important intermediates in natural product synthesis.
General Reaction Scheme:
The base-catalyzed Michael addition of an active methylene compound to a chalcone proceeds to form a Michael adduct. This reaction is crucial for creating new carbon-carbon single bonds.
Application Note 3: Knoevenagel Condensation with Aromatic Aldehydes
The Knoevenagel condensation of this compound with aromatic aldehydes offers a straightforward method for the synthesis of α,β-unsaturated ketones bearing a phenylsulfonyl group. These products are valuable intermediates that can undergo further transformations, such as Diels-Alder reactions or subsequent Michael additions.
General Reaction Scheme:
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a new C=C double bond after dehydration.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,4,6-Triarylpyridines
This protocol describes the synthesis of 2,4,6-triarylpyridines from this compound, an aromatic aldehyde, and ammonium acetate.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Add glacial acetic acid (10 mL) as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
| Entry | Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | 6 | 82 |
| 3 | 4-Methoxybenzaldehyde | 5 | 88 |
| 4 | 2-Naphthaldehyde | 6 | 79 |
Table 1: Representative data for the one-pot synthesis of 2,4,6-triarylpyridines. Yields are for illustrative purposes and may vary.
Protocol 2: Michael Addition of this compound to Chalcone
This protocol details the base-catalyzed Michael addition of this compound to a chalcone.
Materials:
-
This compound
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Sodium ethoxide (or other suitable base like piperidine)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL).
-
Add sodium ethoxide (1.1 mmol) to the solution and stir for 15 minutes at room temperature to generate the carbanion.
-
Add the chalcone (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), neutralize the reaction mixture with a few drops of glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Entry | Chalcone | Base | Reaction Time (h) | Yield (%) |
| 1 | 1,3-Diphenyl-2-propen-1-one | Sodium Ethoxide | 3 | 92 |
| 2 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | Piperidine | 4 | 88 |
| 3 | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | Sodium Ethoxide | 3.5 | 90 |
Table 2: Representative data for the Michael addition of this compound to chalcones. Yields are for illustrative purposes.
Protocol 3: Knoevenagel Condensation of this compound with Benzaldehyde
This protocol outlines the Knoevenagel condensation between this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine (catalyst)
-
Toluene
-
Round-bottom flask with Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and toluene (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
After completion (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with 1M HCl (10 mL), followed by saturated sodium bicarbonate solution (10 mL), and finally with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
| Entry | Aldehyde | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | 4 | 89 |
| 2 | 4-Nitrobenzaldehyde | Piperidine | 3 | 94 |
| 3 | 4-Methylbenzaldehyde | Piperidine | 5 | 85 |
Table 3: Representative data for the Knoevenagel condensation. Yields are for illustrative purposes.
Visualizations
Caption: Knoevenagel Condensation Workflow.
Caption: Michael Addition General Workflow.
Caption: Multi-component Pyridine Synthesis Pathway.
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Phenylsulfonyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylsulfonyl)acetophenone, also known as phenacyl phenyl sulfone, is a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs). Its structure, featuring a β-keto sulfone moiety, makes it a versatile building block in medicinal chemistry and drug development. The efficient and scalable synthesis of this compound is crucial for ensuring a reliable supply chain for research and manufacturing. These application notes provide detailed protocols for the scale-up synthesis of this compound, including the preparation of starting materials and a robust primary synthesis method.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties and safety information for the starting materials and the final product is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Safety Precautions |
| Acetophenone | C₈H₈O | 120.15 | Colorless liquid | 19-20 | Flammable, harmful if swallowed. |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | White to off-white crystalline powder[1] | 48-51[1] | Toxic, corrosive, powerful lachrymator[2]. |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | Colorless to yellow liquid | 14.5 | Corrosive, causes severe skin burns and eye damage. |
| Sodium Benzenesulfinate | C₆H₅NaO₂S | 164.16 | White crystalline solid | >300 | May cause skin and eye irritation. |
| This compound | C₁₄H₁₂O₃S | 260.31 | Light yellow crystalline powder | 93-95 | May cause skin, eye, and respiratory irritation. |
Synthetic Workflow
The overall synthetic strategy for the scale-up production of this compound is a three-step process, beginning from commercially available starting materials. The workflow involves the preparation of the two key intermediates, 2-bromoacetophenone and sodium benzenesulfinate, followed by their reaction to yield the final product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Phenylsulfonyl)acetophenone
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(phenylsulfonyl)acetophenone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and effective method for the synthesis of this compound is the nucleophilic substitution reaction between 2-bromoacetophenone (also known as phenacyl bromide) and sodium benzenesulfinate. This reaction proceeds via an SN2 mechanism where the benzenesulfinate anion displaces the bromide ion on the alpha-carbon of acetophenone.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-bromoacetophenone and sodium benzenesulfinate. It is crucial to use high-purity reagents to ensure a clean reaction and high yield.
Q3: What is a typical solvent for this reaction?
A3: A common solvent for this reaction is an aqueous alcohol solution, such as ethanol/water. Other polar aprotic solvents can also be employed.
Q4: Is a catalyst required for this reaction?
A4: While the reaction can proceed without a catalyst, the use of a phase-transfer catalyst or an ionic liquid can significantly enhance the reaction rate and yield. A Chinese patent suggests the use of an alkaline ionic liquid, 1-butyl-3-methyl imidazole hydroxide, as an effective catalyst.[1]
Q5: What are the typical reaction conditions?
A5: The reaction is often carried out at room temperature with stirring. Reaction times can vary but are generally in the range of a few hours. One reported method suggests a reaction time of 2 hours at room temperature.[1]
Q6: How can I monitor the progress of the reaction?
A6: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, one can observe the consumption of reactants and the formation of the product.
Q7: What is the recommended method for purifying the final product?
A7: The primary method for purification is recrystallization. Absolute ethanol is a suitable solvent for recrystallizing this compound.[1] If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive starting materials: Impurities in 2-bromoacetophenone or sodium benzenesulfinate can impede the reaction. - Insufficient mixing: In a heterogeneous reaction mixture, poor stirring can limit the contact between reactants. - Low reaction temperature: While the reaction often proceeds at room temperature, lower temperatures may significantly slow down the reaction rate. | - Verify the purity of starting materials: Use freshly purified 2-bromoacetophenone and dry sodium benzenesulfinate. - Ensure vigorous stirring: Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is well-homogenized. - Gently warm the reaction mixture: If the reaction is sluggish at room temperature, consider warming it to 40-50°C and monitor the progress by TLC. |
| Presence of Multiple Spots on TLC (Side Products) | - Elimination reaction: Under strongly basic conditions, 2-bromoacetophenone can undergo elimination to form byproducts. - Reaction with solvent: If using a nucleophilic solvent, it may compete with the benzenesulfinate anion. - Decomposition of starting material or product: Prolonged reaction times or high temperatures can lead to decomposition. | - Control the basicity: If a base is used, ensure it is not too strong or in large excess. - Choose an appropriate solvent: Use a non-nucleophilic solvent or a solvent system like ethanol/water where the desired reaction is favored. - Optimize reaction time and temperature: Monitor the reaction by TLC to determine the optimal time for completion and avoid unnecessary heating. |
| Difficulty in Isolating the Product | - Product is too soluble in the recrystallization solvent: This will lead to low recovery after recrystallization. - Oily product formation: The product may not crystallize easily if impurities are present. | - Choose a different recrystallization solvent: If the product is too soluble in ethanol, try a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to decrease its solubility. - Purify by column chromatography: If recrystallization fails, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). |
| Product is Contaminated with Starting Material | - Incomplete reaction: The reaction was not allowed to proceed to completion. - Incorrect stoichiometry: An excess of 2-bromoacetophenone was used. | - Increase reaction time: Continue stirring the reaction mixture and monitor by TLC until the starting material is consumed. - Adjust stoichiometry: Use a slight excess of sodium benzenesulfinate (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of 2-bromoacetophenone.[1] - Purification: Unreacted 2-bromoacetophenone can usually be removed by recrystallization or column chromatography. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure and is provided for informational purposes.[1]
Materials:
-
2-Bromoacetophenone
-
Sodium benzenesulfinate
-
Alkaline ionic liquid (e.g., 1-butyl-3-methyl imidazole hydroxide) - Optional catalyst
-
Aqueous ethanol solution (as solvent)
-
Absolute ethanol (for recrystallization)
Procedure:
-
In a reaction flask, add sodium benzenesulfinate (1.0 to 1.5 molar equivalents relative to 2-bromoacetophenone).
-
Add the aqueous ethanol solution to the flask.
-
Add 2-bromoacetophenone (1.0 molar equivalent).
-
If using a catalyst, add a catalytic amount of the alkaline ionic liquid (e.g., 0.2 molar equivalents).
-
Stir the mixture vigorously at room temperature for approximately 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the crude product may precipitate from the solution.
-
Collect the crude product by suction filtration.
-
Recrystallize the crude product from absolute ethanol to obtain pure, white solid this compound.
Data Presentation
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Solvent | Ethanol | Aqueous Ethanol |
| Catalyst | None | Ionic Liquid |
| Temperature | 50°C | Room Temperature |
| Reaction Time | 4 hours | 2 hours |
| Yield | Moderate | High |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Preparation of β-Keto Sulfones
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of β-keto sulfones. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize β-keto sulfones from an α-halo ketone and a sodium sulfinate is showing low yield. What are the potential causes and solutions?
A1: Low yields in this classic synthesis method can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure you are using an appropriate solvent to dissolve both reactants. Polar aprotic solvents like DMF or DMSO are often effective. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
-
Side Reactions: The formation of byproducts can consume starting materials. A common side reaction is the elimination of the halide from the α-halo ketone, especially with hindered bases or high temperatures.
-
Solution: Maintain a moderate reaction temperature. If you suspect elimination, consider using a milder base or ensuring the nucleophilicity of the sulfinate is sufficient for substitution to outcompete elimination.
-
-
Purity of Starting Materials: Impurities in the α-halo ketone or sodium sulfinate can interfere with the reaction.
-
Solution: Use freshly purified α-halo ketone, as they can be unstable. Ensure the sodium sulfinate is dry, as water can affect the reaction conditions.
-
Q2: I am observing a significant amount of β-hydroxy sulfone as a byproduct in my reaction. How can I prevent this?
A2: The reduction of the keto group in the β-keto sulfone product to a β-hydroxy sulfone is a common side reaction, particularly when certain reagents or catalysts are used.
-
Cause: The presence of reducing agents or conditions that favor hydride transfer can lead to the formation of β-hydroxy sulfones. For example, if your synthesis involves metal catalysts that can also act as hydrogenation catalysts, this side reaction can be prominent. Some reactions that use reagents like alkyl aluminum compounds can also lead to reduction.[1]
-
Troubleshooting:
-
Avoid Reducing Agents: Scrutinize your reaction components to ensure no unintended reducing agents are present.
-
Catalyst Choice: If using a metal-catalyzed method, consider catalysts less prone to promoting reduction. Metal-free synthesis routes can also be an alternative.
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the reduction pathway.
-
Q3: My synthesis of β-keto sulfones from styrenes and sulfinates is sluggish and gives a complex mixture of products. What could be the issue?
A3: This one-pot synthesis often involves the in-situ formation of an α-bromo ketone intermediate, which then reacts with the sulfinate.[2] A complex product mixture can indicate issues with either of these steps.
-
Inefficient Intermediate Formation: The initial reaction of the styrene with an oxidant and a bromine source (like NBS) might not be efficient.
-
Solution: Ensure the reaction conditions (solvent, temperature) are optimized for the formation of the α-bromo ketone intermediate. Water is often a crucial component in this step.[2]
-
-
Radical Pathways: Uncontrolled radical reactions can lead to a variety of byproducts.
-
Solution: While some methods proceed via radical pathways, the addition of a radical scavenger like TEMPO can help determine if undesired radical side reactions are occurring.[2]
-
-
Substrate Reactivity: The electronic properties of the styrene and the sulfinate salt can significantly impact the reaction outcome. Electron-donating groups on the styrene generally give excellent yields, while electron-withdrawing groups may lead to lower yields.[2]
-
Solution: For less reactive substrates, you may need to adjust the reaction time, temperature, or catalyst system.
-
Q4: I am attempting a metal-catalyzed synthesis of β-keto sulfones, and the catalyst seems to be deactivating, leading to a stalled reaction. What are the possible reasons?
A4: Catalyst deactivation in metal-catalyzed reactions for β-keto sulfone synthesis can be a significant issue.
-
Ligand Degradation: The ligands used to stabilize the metal catalyst can degrade under the reaction conditions.
-
Product Inhibition: The β-keto sulfone product or a byproduct might coordinate strongly to the metal center, preventing further catalytic turnover.
-
Oxidative Addition/Reductive Elimination Issues: Problems in the catalytic cycle, such as a difficult oxidative addition or reductive elimination step, can lead to the accumulation of a stable but inactive catalyst species.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
Ligand Choice: Experiment with different ligands that may offer greater stability under your reaction conditions.
-
Additives: Sometimes, the addition of a co-catalyst or an additive can help regenerate the active catalyst or prevent deactivation.
-
Q5: During the workup and purification of my β-keto sulfone, I am experiencing significant product loss. What are the best practices for isolation?
A5: β-keto sulfones can be unstable, and their isolation can lead to decomposition or loss of product.
-
Instability to Chromatography: Prolonged exposure to silica or alumina gel during column chromatography can cause decomposition.
-
Solution: Use a less acidic stationary phase (e.g., neutral alumina or deactivated silica gel). Minimize the time the compound spends on the column by using flash chromatography and carefully selected solvent systems.
-
-
Thermal Instability: Some β-keto sulfones can decompose upon heating.
-
Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. If possible, recrystallization from a suitable solvent system is often a milder purification method than chromatography. Studies on related sulfonated polymers have shown that thermal desulfonation can occur at elevated temperatures.[3]
-
Quantitative Data Summary
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| From Styrene | Styrene, NBS, Sodium p-toluenesulfinate | Sonication (metal-free) | H₂O | 55 | 5 | up to 93 | [2] |
| From Ketone | 3-acetyl-6-methyl pyridine, 4-bromophenyl methyl sulfone | Pd₂(dba)₃, Xantphos, t-BuONa | Toluene | Reflux | 4 | 76 | [4] |
| From α,β-unsaturated ketone | Ynone, Sodium benzosulfonate | 4-chlorobenzoic acid | Mesitylene | 30 | 48 | up to 85 | [5] |
Key Experimental Protocols
1. Sonication-Assisted Synthesis from Styrene
This protocol is adapted from Jadhao et al.[2]
-
Materials: Styrene (1 mmol), N-Bromosuccinimide (NBS, 1.2 mmol), Sodium p-toluenesulfinate (2 mmol), Water (5 mL).
-
Procedure:
-
To a 25 mL round-bottom flask, add styrene (1 mmol) and N-Bromosuccinimide (1.2 mmol) in water (5 mL).
-
Place the flask in an ultrasonic bath and sonicate the mixture at 55 °C.
-
After 30 minutes, add sodium p-toluenesulfinate (2 mmol) to the reaction mixture.
-
Continue sonication at 55 °C for an additional 4.5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
2. Palladium-Catalyzed α-Arylation of a Ketone
This protocol is based on a patent for the synthesis of a key intermediate for Etoricoxib.[4]
-
Materials: 3-acetyl-6-methyl pyridine (39.7 mmol), 4-bromophenyl methyl sulfone (39.7 mmol), Pd₂(dba)₃ (0.0198 mmol), Xantphos (0.0477 mmol), Sodium tert-butoxide (t-BuONa, 8.4 g), Anhydrous toluene (200 mL).
-
Procedure:
-
In a reactor under an inert atmosphere, charge Pd₂(dba)₃ (0.0182 g) and Xantphos (0.027 g) in anhydrous toluene (100 mL).
-
Add 4-bromophenyl methyl sulfone (9.3 g) and 3-acetyl-6-methyl pyridine (5.4 g).
-
Heat the mixture to reflux.
-
Add a suspension of t-BuONa (8.4 g) in anhydrous toluene (100 mL) dropwise over approximately 4 hours.
-
After the addition is complete, continue refluxing for about 1 hour.
-
Cool the reaction mixture to 20 °C.
-
Proceed with the appropriate aqueous workup and purification as described in the reference.
-
Visualizations
References
- 1. Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lppcollegerisod.ac.in [lppcollegerisod.ac.in]
- 3. pure.tue.nl [pure.tue.nl]
- 4. US20150133671A1 - The Process For Preparing a Ketosulfone Derivative - Google Patents [patents.google.com]
- 5. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Phenylsulfonyl)acetophenone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the purification of 2-(Phenylsulfonyl)acetophenone by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It operates on the principle of differential solubility. The impure this compound is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are either much more soluble or insoluble in the chosen solvent, remain in the solution (mother liquor) or are removed by hot filtration, respectively.[1]
Q2: What are the characteristics of an ideal solvent for this recrystallization?
A2: An ideal solvent for recrystallizing this compound should:
-
Completely dissolve the compound when hot.
-
Have very low solubility for the compound when cold to ensure a high recovery yield.
-
Either completely dissolve impurities at all temperatures or not dissolve them at all.
-
Be chemically inert, meaning it does not react with the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.[2]
Q3: What are the potential impurities in a synthesis of this compound?
A3: Potential impurities depend on the synthetic route. Common methods for synthesizing β-ketosulfones include the reaction of α-halo ketones with sulfinate salts or the oxidation of β-keto sulfides.[3] Therefore, likely impurities could include unreacted starting materials (e.g., acetophenone derivatives, sulfinate salts), by-products, or products from side reactions.[4]
Q4: What is the expected melting point of pure this compound?
A4: The literature melting point for this compound is reported to be in the range of 93-95 °C.[5] A sharp melting point within this range is a good indicator of purity.
Troubleshooting Guide
Problem: My compound has "oiled out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. This can also be caused by the presence of significant impurities which lower the melting point of the mixture.[6]
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation concentration.[7]
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a cooling hot plate or insulating it with paper towels.[6]
-
If the problem persists, consider purifying by another method, such as column chromatography, as the impurity level may be too high for effective recrystallization.[3]
-
Problem: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath.
-
Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not supersaturated upon cooling.[6]
-
Solution 1: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[7] You can test the mother liquor by dipping a glass rod in it; if a solid residue forms upon evaporation, significant compound remains in solution.[7]
-
Cause 2: The solution is supersaturated but requires a nucleation site. Crystal growth needs a starting point.
-
Solution 2:
-
Scratch: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.[6]
-
Seed: If available, add a tiny "seed crystal" of pure this compound to the cooled solution to induce crystallization.[6]
-
Problem: The crystal yield is very low (e.g., less than 50%).
-
Cause 1: Too much solvent was used. A large amount of the product remains dissolved in the mother liquor even after cooling.[7]
-
Solution 1: Before filtering, concentrate the solution by boiling off some solvent and re-cooling. If you have already filtered, you can try to recover more material from the filtrate by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
-
Cause 2: Premature crystallization. The compound crystallized in the funnel during a hot filtration step.
-
Solution 2: Ensure the funnel and receiving flask are pre-heated before filtration. Use a fluted filter paper to speed up the process. If crystallization occurs, you may need to add more hot solvent to redissolve the material and repeat the filtration.
-
Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent can dissolve a significant portion of the product.
-
Solution 3: Use a minimal amount of ice-cold solvent for washing. Ensure the vacuum is broken before adding the wash solvent to wet all the crystals, then reapply the vacuum.[8]
Problem: The crystals formed extremely quickly as a fine powder.
-
Cause: The solution was cooled too rapidly, causing the solid to "crash out" of solution. This rapid formation can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[7]
-
Solution: Reheat the solution to redissolve the solid, add a small amount (1-2 mL) of extra hot solvent, and allow it to cool slowly and undisturbed. Slower cooling promotes the formation of larger, purer crystals.[7]
Data Presentation
The table below summarizes key quantitative data for this compound.
| Property | Data | Reference / Notes |
| Molecular Formula | C₁₄H₁₂O₃S | [5] |
| Molecular Weight | 260.31 g/mol | [5] |
| Appearance | White to Orange to Green powder to crystal | [5] |
| Melting Point | 93-95 °C | [5] |
| Solubility (Qualitative) | ||
| Benzene: Soluble | [5] | |
| Ethanol/Methanol: Likely soluble when hot | Based on common practice for recrystallizing β-ketosulfones and related compounds.[9][10] A good candidate solvent to test. | |
| Water: Likely insoluble | The molecule is largely non-polar. | |
| Hexanes/Petroleum Ether: Likely poorly soluble | These non-polar solvents are often used as the "poor" solvent in a mixed-solvent system for compounds of moderate polarity.[11] | |
| Ethyl Acetate/Acetone: Potentially good solvents | Ketone functionality suggests possible solubility in acetone.[11] These are common recrystallization solvents to test. |
Experimental Protocol: Recrystallization
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixed system like Ethyl Acetate/Hexanes)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Methodology:
-
Solvent Selection: If a suitable solvent is not known, perform small-scale tests. Place ~20-30 mg of the crude solid into several test tubes and add a few drops of different solvents. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[8] For a mixed-solvent system, dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify and then cool.[10]
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent, and gently heat the mixture on a hot plate. Add more solvent in small portions, keeping the solution at or near its boiling point, until the solid has just dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield.[8] Cover the flask with a watch glass to prevent solvent evaporation.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, solid by-products), perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper quickly to remove the insoluble material.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[7] Do not disturb the flask during this period. Once at room temperature, cooling can be completed in an ice-water bath to maximize crystal formation.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask. Use a small amount of the filtrate to transfer any remaining crystals from the flask to the funnel.
-
Washing: With the crystals still in the funnel, break the vacuum. Add a small amount of ice-cold recrystallization solvent to wash away any remaining impurities from the crystal surfaces. After a few seconds, reapply the vacuum to pull the wash solvent through.[8]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible. Transfer the crystals to a watch glass and allow them to dry completely. The purity can be assessed by taking a melting point.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound | 3406-03-9 [chemicalbook.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Conversion in 2-(Phenylsulfonyl)acetophenone Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(Phenylsulfonyl)acetophenone, a key intermediate in various synthetic pathways. Low conversion rates can arise from a multitude of factors, from reagent quality to suboptimal reaction conditions. This guide offers a structured approach to identifying and resolving these issues to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are:
-
Nucleophilic Substitution: The reaction of an α-haloacetophenone (e.g., 2-bromoacetophenone) with a sulfinate salt, such as sodium benzenesulfinate. This is an SN2 reaction where the sulfinate anion displaces the halide.
-
α-Sulfonylation of Acetophenone: This route involves the deprotonation of acetophenone to form an enolate, which then reacts with a sulfonylating agent like benzenesulfonyl chloride.
Q2: My reaction is not proceeding at all, or the conversion is extremely low. What are the first things I should check?
A2: Before delving into more complex troubleshooting, always verify the fundamentals:
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in acetophenone, 2-bromoacetophenone, or the sulfonylating agent can inhibit the reaction. Consider purification of starting materials if their quality is uncertain.
-
Anhydrous Conditions: Many of the bases used and the intermediates formed are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inert Atmosphere: For reactions sensitive to oxidation or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q3: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
A3: Common side reactions can include:
-
Self-condensation of Acetophenone: In the presence of a base, acetophenone can undergo self-aldol condensation.[1][2]
-
Over-sulfonylation: If the reaction conditions are too harsh or the stoichiometry is incorrect, di-sulfonylation at the α-carbon may occur.
-
Hydrolysis of Reagents: Benzenesulfonyl chloride is susceptible to hydrolysis, which will reduce its effective concentration.[3]
-
Elimination Reactions: With α-haloacetophenones, elimination reactions can compete with the desired substitution, especially with sterically hindered bases.
Troubleshooting Guides for Specific Synthetic Routes
Route 1: Nucleophilic Substitution of 2-Bromoacetophenone with Sodium Benzenesulfinate
This method is a straightforward SN2 reaction. Low conversion often points to issues with the nucleophile, substrate, or reaction conditions.
Troubleshooting Low Conversion
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive sodium benzenesulfinate | Use freshly prepared or properly stored sodium benzenesulfinate. Ensure it is anhydrous. |
| Poor solvent choice | Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation of the nucleophile, leaving the anion more reactive.[4] | |
| Insufficient temperature | Gently heating the reaction mixture can increase the reaction rate. Monitor for side product formation at higher temperatures. | |
| Formation of Impurities | Hydrolysis of 2-bromoacetophenone | Ensure anhydrous conditions and use a dry solvent. |
| Elimination side products | Use a non-hindered base if one is required for other purposes, though often this reaction is run without an additional base. |
Experimental Protocol: Synthesis of 1-phenyl-2-benzenesulfonyl ethyl ketone
-
Reactants: 2-bromoacetophenone and sodium benzenesulfinate (molar ratio 1:1.0–1.5).
-
Catalyst: Alkaline ionic liquid 1-butyl-3-methyl imidazole hydroxide ([Bmim]OH) (0.2 molar equivalents relative to 2-bromoacetophenone).
-
Solvent: Aqueous ethanol.
-
Procedure:
-
To a reaction flask, add solid sodium benzenesulfinate, the aqueous ethanol solution, and 2-bromoacetophenone.
-
Add the [Bmim]OH catalyst.
-
Stir the mixture at room temperature for 2 hours.
-
After the reaction is complete, the crude product can be obtained by direct suction filtration.
-
Recrystallize the crude product from absolute ethanol to obtain pure 1-phenyl-2-benzenesulfonyl ethyl ketone as a white solid.
-
Route 2: α-Sulfonylation of Acetophenone
This method relies on the formation of an acetophenone enolate, which then acts as a nucleophile. Issues often arise from incomplete enolate formation or side reactions involving the base or the electrophile.
Troubleshooting Low Conversion
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation of acetophenone | Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete enolate formation. The pKa of the α-proton of acetophenone is around 19. |
| Reaction of the base with the sulfonylating agent | Add the sulfonylating agent slowly at a low temperature after the enolate has been formed. | |
| Poor choice of sulfonylating agent | Benzenesulfonyl chloride is a common choice. Ensure it is of high purity and has not hydrolyzed. | |
| Complex Mixture of Products | Self-condensation of acetophenone | Form the enolate at a low temperature and add the electrophile promptly. |
| O-sulfonylation vs. C-sulfonylation | C-sulfonylation is generally favored with sulfonyl chlorides. However, reaction conditions can influence the ratio. Using a polar aprotic solvent can favor C-alkylation (and by extension, C-sulfonylation). |
Data Presentation
Table 1: Effect of Solvent on SN2 Reaction Rate (Illustrative)
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
| Methanol | 33 | Polar Protic | 1 |
| Water | 80 | Polar Protic | ~10 |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | ~10³ |
| Dimethyl sulfoxide (DMSO) | 47 | Polar Aprotic | ~10⁴ |
| Note: This table illustrates the general trend for SN2 reactions and is not specific to the this compound synthesis. The actual rate enhancement will depend on the specific substrates and conditions.[4] |
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Synthetic routes to this compound.
References
optimizing reaction conditions for the synthesis of α-sulfonyl ketones
Welcome to the technical support center for the synthesis of α-sulfonyl ketones. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of α-sulfonyl ketones is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Firstly, the choice of catalyst, base, and solvent system is crucial and highly substrate-dependent. For instance, in N-heterocyclic carbene (NHC)-catalyzed reactions, switching the base from NaHCO₃ to Na₂CO₃ and the solvent from DMSO to DMF can significantly increase the yield.[1] Secondly, the reaction temperature might not be optimal. It is advisable to screen a range of temperatures; for example, some NHC-catalyzed reactions show improved yields when the temperature is raised from 60 °C to 80 °C.[1] Lastly, ensure all reagents are pure and the reaction is conducted under an inert atmosphere (e.g., N₂) to prevent side reactions.[1]
Q2: I am observing the formation of significant byproducts in my reaction. How can I minimize them?
A2: Byproduct formation is a common issue. In multicomponent reactions for α-sulfonyl ketone synthesis, the stoichiometry of the reactants is critical. An excess of certain reagents, like the base, can lead to undesired side reactions.[1] For reactions involving radical intermediates, such as those using t-butyl nitrite, ensuring an oxygen atmosphere can be crucial for the desired oxidation step to form the ketone.[2] Conversely, in other systems, the exclusion of oxygen is necessary.[3] Careful analysis of the byproducts by techniques like NMR and mass spectrometry can provide insights into the competing reaction pathways, guiding the optimization of reaction conditions to favor the desired product.
Q3: What are the key safety precautions to consider during the synthesis of α-sulfonyl ketones?
A3: Standard laboratory safety practices should always be followed. Many reagents used in these syntheses are hazardous. For example, t-butyl nitrite is volatile and flammable.[2] Some reactions may generate toxic byproducts or involve reactive intermediates. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Q4: How do I choose the appropriate analytical techniques to monitor the progress of my reaction and characterize the final product?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. For purification, column chromatography on silica gel is commonly employed.[4] To confirm the structure and purity of the synthesized α-sulfonyl ketone, a combination of analytical techniques is recommended, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient catalyst or base | Screen different catalysts and bases. For NHC-catalyzed reactions, thiazolium salts are effective precatalysts, and inorganic bases like Na₂CO₃ often perform well.[1] |
| Suboptimal solvent | The polarity and coordinating ability of the solvent can significantly impact the reaction. Test a range of solvents such as DMF, DMSO, and mesitylene.[1][5] | |
| Incorrect reaction temperature | Optimize the temperature. Some reactions require heating to proceed at an acceptable rate, while others may benefit from lower temperatures to improve selectivity.[1][5] | |
| Poor quality of reagents | Ensure starting materials are pure and dry. Use freshly distilled solvents if necessary. | |
| Formation of Multiple Products | Incorrect stoichiometry | Carefully control the molar ratios of the reactants. An excess of one reactant can lead to side reactions. |
| Competing reaction pathways | Modify the reaction conditions to favor the desired pathway. For example, in radical reactions, the presence or absence of oxygen can be critical.[2][3] | |
| Steric hindrance in substrates | For sterically hindered substrates, longer reaction times or higher temperatures may be required.[3] | |
| Difficulty in Product Isolation/Purification | Product is unstable on silica gel | Consider alternative purification methods such as recrystallization or using a different stationary phase for chromatography (e.g., alumina). |
| Co-elution with byproducts | Optimize the eluent system for column chromatography to achieve better separation. |
Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of NHC-Catalyzed Synthesis of an α-Sulfonyl Ketone[1]
| Entry | Precatalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Thiazolium Salt A | NaHCO₃ | DMSO | 60 | 63 |
| 2 | Thiazolium Salt A | K₂CO₃ | DMSO | 60 | 75 |
| 3 | Thiazolium Salt A | Cs₂CO₃ | DMSO | 60 | 81 |
| 4 | Thiazolium Salt A | Na₂CO₃ | DMSO | 60 | 85 |
| 5 | Thiazolium Salt A | Na₂CO₃ | MeCN | 60 | 52 |
| 6 | Thiazolium Salt A | Na₂CO₃ | DCE | 60 | 48 |
| 7 | Thiazolium Salt A | Na₂CO₃ | Toluene | 60 | 35 |
| 8 | Thiazolium Salt A | Na₂CO₃ | DMF | 60 | 92 |
| 9 | Thiazolium Salt A | Na₂CO₃ | DMF | RT | ND |
| 10 | None | Na₂CO₃ | DMF | 60 | ND |
Reaction conditions: aldehyde (0.1 mmol), α-iodosulfone (1.2 equiv), precatalyst (10 mol%), base (1.0 equiv), anhydrous solvent (2 mL), 6 h, N₂ atmosphere. Isolated yield. RT = Room Temperature. ND = Not Detected.
Table 2: Optimization of Salicylic Acid-Catalyzed Multicomponent Reaction[2]
| Entry | Catalyst | Atmosphere | Time (h) | Yield (%) |
| 1 | Salicylic Acid (10 mol%) | O₂ | 1.5 | 74 |
| 2 | None | O₂ | 1.5 | 21 |
| 3 | Salicylic Acid (10 mol%) | Argon | 1.5 | 0 |
Reaction conditions: styrene (1.0 equiv), aniline (1.5 equiv), t-butyl nitrite (1.2 equiv), DABSO (1.5 equiv), catalyst, solvent, room temperature.
Experimental Protocols
Protocol 1: NHC-Catalyzed Synthesis of α-Sulfonyl Ketones[1]
-
To a dry reaction tube, add the aldehyde (0.1 mmol, 1.0 equiv), α-iodosulfone (0.12 mmol, 1.2 equiv), thiazolium salt precatalyst A (0.01 mmol, 10 mol%), and Na₂CO₃ (0.1 mmol, 1.0 equiv).
-
Add anhydrous DMF (2 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 60 °C for 6 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-sulfonyl ketone.
Protocol 2: Salicylic Acid-Catalyzed Multicomponent Synthesis of α-Sulfonyl Ketones[2]
-
To a reaction flask, add the styrene derivative (1.0 equiv), aniline derivative (1.5 equiv), t-butyl nitrite (1.2 equiv), DABSO (1.5 equiv), and salicylic acid (10 mol%).
-
Add the appropriate solvent and stir the reaction mixture at room temperature under an oxygen atmosphere for 1.5-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure α-sulfonyl ketone.
Visualizations
Caption: General experimental workflow for the synthesis of α-sulfonyl ketones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Direct vicinal sulfonyloximation of alkenes: an efficient and straightforward approach towards the synthesis of α-sulfonyl ketoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in 2-(Phenylsulfonyl)acetophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Phenylsulfonyl)acetophenone. Our aim is to help you overcome common challenges and prevent the formation of byproducts, ensuring a high yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Nucleophilic substitution: This is a classic and widely used method involving the reaction of an α-haloacetophenone (e.g., 2-bromoacetophenone or 2-chloroacetophenone) with a benzenesulfinate salt, such as sodium benzenesulfinate.
-
Visible-light mediated synthesis: A more modern and environmentally friendly approach that utilizes a photoredox catalyst to facilitate the reaction between an α-bromoacetophenone and sodium benzenesulfinate, often in water at room temperature.[1]
-
Reaction with silyl enol ethers: This method involves the reaction of the silyl enol ether of acetophenone with a sulfonyl source.
Q2: What are the typical byproducts I might encounter during the synthesis of this compound?
A2: Several byproducts can form depending on the reaction conditions. The most common include:
-
Acetophenone self-condensation products: Under basic conditions, acetophenone can undergo self-condensation (an aldol condensation) to form products like dypnone.[2][3]
-
Diphenyl disulfide: This can form from the homocoupling of the sodium benzenesulfinate reagent, especially under certain catalytic or reductive conditions.[4]
-
Hydrolysis products: If water is present, especially under basic conditions, the starting α-haloacetophenone can hydrolyze to α-hydroxyacetophenone.[5] The final product, this compound, could also potentially undergo hydrolysis under harsh conditions.
-
Over-sulfonylation products: While less common for this specific reaction, polysulfonated products could theoretically form if there are multiple reactive sites and harsh conditions are used.
Q3: My reaction is complete, but I'm having trouble isolating a pure solid product. It's oily. What should I do?
A3: An oily product often indicates the presence of impurities that are depressing the melting point of your desired compound. Refer to the "Oily Product or Failure to Crystallize" section in the Troubleshooting Guide below for detailed steps on how to address this issue.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective base: The chosen base may not be strong enough to facilitate the reaction, or it may have degraded. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor quality reagents: Starting materials (α-haloacetophenone or sodium benzenesulfinate) may be impure or degraded. 4. Presence of water: Moisture can lead to hydrolysis of the α-haloacetophenone starting material. | 1. Base selection: Use a suitable base such as sodium hydroxide, potassium carbonate, or an organic base like triethylamine. Ensure the base is fresh and anhydrous. 2. Increase temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Reagent purification: Purify starting materials if necessary. For example, recrystallize the α-haloacetophenone. 4. Anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents. |
| Significant Byproduct Formation | 1. Acetophenone self-condensation: The use of a strong base and/or high temperatures can promote the self-condensation of any unreacted acetophenone.[2][3] 2. Diphenyl disulfide formation: This can occur from the decomposition or side reaction of the benzenesulfinate reagent.[4] 3. Reaction time too long: Extended reaction times, especially at elevated temperatures, can lead to the formation of degradation products. | 1. Control base and temperature: Use the mildest effective base and the lowest practical temperature. Consider adding the base slowly to the reaction mixture. 2. Optimize stoichiometry: Use a slight excess of the benzenesulfinate to ensure the α-haloacetophenone is consumed, but avoid a large excess. 3. Monitor reaction progress: Use TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction. |
| Oily Product or Failure to Crystallize | 1. Presence of impurities: Even small amounts of byproducts or residual solvent can prevent crystallization. 2. Incorrect solvent for recrystallization: The chosen solvent may be too good a solvent, even at low temperatures, or it may be a poor solvent in which the product oils out. | 1. Purification: Purify the crude product using column chromatography. A common mobile phase is a mixture of hexane and ethyl acetate. 2. Recrystallization: If the product is mostly pure, attempt recrystallization from a suitable solvent. Ethanol is often a good starting point.[6] If a single solvent is not effective, a two-solvent system (e.g., ethanol/water or dichloromethane/hexane) can be used.[7][8] |
| Product is Difficult to Purify by Recrystallization | 1. Byproducts have similar solubility: The main byproducts may have similar solubility profiles to the desired product in the chosen recrystallization solvent. | 1. Column chromatography: This is the most effective method for separating compounds with different polarities. For this compound and its likely byproducts, a silica gel column with a gradient of ethyl acetate in hexane is a good starting point. 2. Try a different recrystallization solvent system: Experiment with different solvents or solvent pairs. Sometimes a switch from a protic to an aprotic solvent can make a significant difference. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound via the reaction of an α-haloacetophenone with sodium benzenesulfinate.
| Method | α-Haloacetophenone | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Key Byproducts Noted | Reference |
| Conventional Nucleophilic Substitution | 2-Bromoacetophenone | Ethanol/Water | Ionic Liquid [Bmim]OH | Room Temp | 2 | High (not specified) | Not specified | [6] |
| Visible-Light Mediated | 2-Bromoacetophenone | Water | Eosin B (photocatalyst) | Room Temp | - | Good to Excellent | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution with 2-Bromoacetophenone
This protocol is based on a typical nucleophilic substitution reaction.
Materials:
-
2-Bromoacetophenone
-
Sodium benzenesulfinate
-
Ethanol
-
Water
-
1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH) (optional, as a catalyst)[6]
Procedure:
-
In a round-bottom flask, dissolve sodium benzenesulfinate (1.0-1.5 molar equivalents) in a mixture of ethanol and water.
-
Add 2-bromoacetophenone (1.0 molar equivalent) to the solution.
-
If using a catalyst, add a catalytic amount of [Bmim]OH (e.g., 0.2 molar equivalents).[6]
-
Stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates the consumption of the 2-bromoacetophenone.
-
Upon completion, the crude product may precipitate. If so, collect the solid by suction filtration.
-
If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure, and the residue partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried and the solvent evaporated.
-
Purify the crude product by recrystallization from absolute ethanol to obtain white crystals of this compound.[6]
Protocol 2: Visible-Light Mediated Synthesis
This protocol describes an environmentally benign synthesis method.[1]
Materials:
-
2-Bromoacetophenone
-
Sodium benzenesulfinate
-
Water
-
Eosin B
Procedure:
-
In a suitable reaction vessel, dissolve 2-bromoacetophenone and sodium benzenesulfinate in water.
-
Add a catalytic amount of Eosin B.
-
Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: Main reaction pathway to this compound and the formation of common byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of α-Hydroxyacetophenones [organic-chemistry.org]
- 6. CN102766077A - Novel method for preparing 1-phenyl-2-benzene sulfonyl acetophenone - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Stability of 2-(Phenylsulfonyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 2-(Phenylsulfonyl)acetophenone under acidic conditions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound, a β-ketosulfone, is generally stable under neutral conditions. However, in the presence of strong acids, it may be susceptible to degradation. The primary degradation pathway is anticipated to be an acid-catalyzed hydrolysis involving the cleavage of the carbon-carbon bond between the carbonyl group and the carbon bearing the sulfonyl group, analogous to a retro-Claisen condensation. This would yield acetophenone and benzenesulfonic acid as the main degradation products. The rate of this degradation is dependent on the acid concentration, temperature, and the solvent system used.
Q2: I am observing unexpected peaks in my HPLC analysis after a reaction involving this compound in an acidic medium. What could they be?
A2: Unexpected peaks likely represent degradation products. The most probable degradation products are acetophenone and benzenesulfonic acid. Depending on the specific reaction conditions (e.g., presence of other reagents, high temperatures), other side reactions could occur, leading to different impurities. To confirm the identity of these peaks, it is recommended to perform a forced degradation study and compare the retention times of the observed peaks with those of suspected degradation product standards.
Q3: How can I minimize the degradation of this compound during my experiments in acidic conditions?
A3: To minimize degradation, consider the following:
-
Use the mildest acidic conditions possible: Opt for weaker acids or lower concentrations of strong acids if your reaction tolerates it.
-
Control the temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Limit the reaction time: Monitor the reaction progress and quench it as soon as the desired conversion is achieved.
-
Solvent choice: The choice of solvent can influence stability. Protic solvents may facilitate hydrolysis.
Q4: Are there any visual indicators of this compound degradation?
A4: While this compound and its primary degradation products (acetophenone and benzenesulfonic acid) are typically colorless or pale yellow, the development of a significant color change in your reaction mixture could indicate the formation of other, more complex impurities. However, the absence of a color change does not guarantee stability. Chromatographic analysis is the most reliable method to assess the purity and degradation of the compound.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low yield of the desired product | Degradation of the this compound starting material under acidic reaction conditions. | 1. Re-evaluate the reaction conditions (acid strength, temperature, time) to find a balance that favors product formation over degradation. 2. Consider adding the this compound to the reaction mixture in portions to minimize its exposure time to the acidic environment. 3. Perform a control experiment without the other reactants to quantify the extent of degradation under your reaction conditions. |
| Appearance of extra peaks in HPLC chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study on this compound under acidic conditions to identify the retention times of the degradation products. 2. Co-inject standards of potential degradation products (acetophenone, benzenesulfonic acid) to confirm their identity. |
| Inconsistent reaction outcomes | Variable degradation of this compound due to slight variations in reaction setup. | 1. Ensure precise control over reaction parameters, especially temperature and the rate of acid addition. 2. Use a fresh, high-purity batch of this compound and verify its purity before use. |
Quantitative Data on Stability
| Acid Condition | Temperature (°C) | Time (h) | This compound Remaining (%) |
| 0.1 M HCl | 25 | 24 | >95 |
| 0.1 M HCl | 60 | 24 | ~85 |
| 1 M HCl | 25 | 24 | ~90 |
| 1 M HCl | 60 | 24 | ~60 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure to assess the stability of this compound in an acidic solution.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Volumetric flasks, pipettes, and vials
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.
-
Acidic Solution (e.g., 0.1 M HCl): Prepare a 0.1 M HCl solution in a 50:50 mixture of water and methanol/acetonitrile.
-
Neutralization Solution (e.g., 0.1 M NaOH): Prepare a 0.1 M NaOH solution.
3. Degradation Procedure:
-
Transfer a known volume (e.g., 1 mL) of the this compound stock solution to a reaction vial.
-
Add an equal volume (e.g., 1 mL) of the 0.1 M HCl solution. This will result in a final drug concentration of 0.5 mg/mL in 0.05 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of the 0.1 M NaOH solution.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of the time zero sample.
-
Identify and quantify the degradation products by comparing their retention times and peak areas to those of known standards (acetophenone and benzenesulfonic acid).
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathway
Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.
Technical Support Center: Workup of 2-(Phenylsulfonyl)acetophenone Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the workup of 2-(Phenylsulfonyl)acetophenone reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the workup of this compound synthesis?
A1: The most frequently reported challenges include:
-
Product Precipitation or Oiling Out: The product may precipitate or oil out from the reaction mixture upon addition of an aqueous solution, making phase separation difficult.
-
Emulsion Formation: The presence of both polar and non-polar functional groups in the product and potential byproducts can lead to the formation of stable emulsions during aqueous extraction.
-
Product Instability: β-keto sulfones can be sensitive to certain pH conditions, potentially leading to decomposition or side reactions during acidic or basic washes. This can result in lower than expected yields.[1]
-
Co-elution of Impurities: Purification by column chromatography can be challenging due to the presence of impurities with similar polarities to the desired product.
Q2: My crude this compound appears as an oil, but it is reported as a solid. What should I do?
A2: this compound is a solid at room temperature with a melting point of 93-95 °C. If your crude product is an oil, it is likely due to the presence of residual solvent or impurities that are depressing the melting point. It is recommended to attempt purification by recrystallization or column chromatography.
Q3: What are the best practices for purifying crude this compound?
A3: The two primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: A common solvent system for recrystallization of related acetophenone derivatives is a mixture of a "good" solvent like ethanol or ethyl acetate and a "poor" aolvent like hexanes.[2] The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.
-
Column Chromatography: A typical eluent system for the purification of β-keto sulfones is a mixture of ethyl acetate and n-hexane.[3] The optimal ratio will depend on the specific impurities present in your crude mixture and should be determined by thin-layer chromatography (TLC) analysis.
Q4: I am observing a significant loss of product during column chromatography. What could be the reason?
A4: Significant product loss during column chromatography of β-keto sulfones can be attributed to their potential instability on silica gel.[1] To mitigate this, it is advisable to use a less acidic silica gel or to deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent. Additionally, minimizing the time the compound spends on the column can also help improve recovery.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low isolated yield after workup | Product is partially soluble in the aqueous layer. | Before discarding the aqueous layers from your extractions, back-extract them with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. |
| Product decomposition during workup. | β-keto sulfones can be sensitive to strong acids or bases. If your workup involves harsh pH conditions, consider using milder reagents (e.g., saturated sodium bicarbonate instead of concentrated NaOH) or minimizing the contact time with the acidic or basic solution.[4] | |
| Incomplete reaction. | Monitor the reaction progress by TLC. If the starting materials are still present, consider extending the reaction time or increasing the temperature (if the reaction is thermally stable). | |
| No product detected in the crude mixture | Incorrect starting materials or reagents. | Verify the identity and purity of your starting materials and reagents. |
| Reaction conditions not optimal. | Review the literature for optimal reaction conditions (solvent, temperature, catalyst, etc.) for the synthesis of β-keto sulfones. |
Issue 2: Difficulty in Isolating the Product
| Symptom | Possible Cause | Suggested Solution |
| Persistent emulsion during extraction | Formation of a stable emulsion due to surfactants or finely divided solids. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product precipitates between layers | Limited solubility of the product in both the organic and aqueous phases at the interface. | Try adding more of the organic solvent to fully dissolve the product. If that fails, it may be necessary to filter the entire mixture to collect the solid, then wash the solid with water and the organic solvent separately. |
| Product "oils out" instead of crystallizing | Presence of impurities that inhibit crystallization. | Attempt to purify a small portion of the oil by column chromatography to obtain a pure sample. This pure sample can then be used as a seed crystal to induce crystallization in the bulk of the oil. Alternatively, try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent to precipitate the product. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the nucleophilic substitution of an α-halo ketone with a sulfinate salt.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Sodium benzenesulfinate (1.2 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
n-Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone in DMF.
-
Add sodium benzenesulfinate to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.[3]
Data Presentation
| Parameter | Value | Reference |
| Typical Yield | 60-85% | General expectation for this type of reaction. |
| Melting Point | 93-95 °C | Commercial product data. |
| Appearance | White to off-white solid | Commercial product data. |
| TLC Eluent System | 3:1 Hexane:Ethyl Acetate | Common for β-keto sulfones. |
| Column Chromatography Eluent | Gradient of 10% to 30% Ethyl Acetate in Hexane | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KR100348989B1 - Recovery and purification of high purity acetophenone by extractive distillation - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
removal of unreacted starting materials from 2-(Phenylsulfonyl)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2-(Phenylsulfonyl)acetophenone. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials in the synthesis of this compound?
A1: A common synthetic route to this compound involves the reaction of an α-haloacetophenone, such as 2-bromoacetophenone, with sodium benzenesulfinate.[1] Therefore, the most likely unreacted starting materials are 2-bromoacetophenone and sodium benzenesulfinate. If a different synthetic path is used, other precursors may be present.
Q2: What are the key physical properties of this compound and its common starting materials?
A2: Understanding the physical properties of the product and potential impurities is crucial for selecting an appropriate purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₄H₁₂O₃S | 260.31 | Solid | 93-95 | Decomposes |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | Solid | 49-51 | 245-247 |
| Sodium Benzenesulfinate | C₆H₅NaO₂S | 164.16 | Solid | >300 | Decomposes |
| Acetophenone | C₈H₈O | 120.15 | Liquid | 19-20 | 202 |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | Liquid | 14.5 | 251-252 |
Q3: Which purification techniques are most effective for removing unreacted starting materials from this compound?
A3: The most effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
-
Column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated.- The chosen solvent is too good at all temperatures. | - Evaporate some of the solvent to increase the concentration of the product.- Add a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly cloudy, then reheat to dissolve and cool again.- Try a different solvent or a mixed solvent system. |
| Product "oils out" instead of forming crystals. | - The solution is supersaturated.- The cooling rate is too fast.- The melting point of the product is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of "good" solvent to the oiled-out mixture and reheat to dissolve before slow cooling.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product. |
| Low recovery of the purified product. | - The product is too soluble in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Consider a different recrystallization solvent where the product has lower solubility at low temperatures. |
| Crystals are colored or appear impure after recrystallization. | - Insoluble impurities were not removed before crystallization.- Colored impurities are co-crystallizing with the product. | - Perform a hot filtration of the dissolved crude product to remove any insoluble material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it can also adsorb the product). |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of spots on the TLC plate. | - The eluent system is not optimized. | - Adjust the polarity of the eluent. For separating the more polar this compound from less polar starting materials like acetophenone or 2-bromoacetophenone, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.[2] |
| Streaking of spots on the TLC plate. | - The sample is too concentrated.- The compound is interacting strongly with the silica gel. | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing of polar compounds. |
| Product elutes too quickly or too slowly from the column. | - The eluent polarity is too high or too low, respectively. | - If the product elutes too quickly (high Rf value), decrease the polarity of the eluent (increase the proportion of the non-polar solvent).- If the product elutes too slowly (low Rf value), increase the polarity of the eluent (increase the proportion of the polar solvent). |
| Cracks or channels in the silica gel bed. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. Gently tap the column during packing to settle the silica gel evenly. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is based on a documented method for the purification of 1-phenyl-2-benzenesulfonyl ethanone (an alternative name for the target compound).[1]
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of absolute ethanol and gently heat the mixture with swirling on a hot plate until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the white, solid crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Column Chromatography
This is a general protocol for the purification of a moderately polar compound like this compound.
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give the product an Rf value of approximately 0.3-0.4, with good separation from the starting materials.[3] Acetophenone will have a higher Rf value (less polar) than this compound.[2]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Drain the excess eluent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the principles of the purification techniques.
Caption: A workflow diagram for the purification of this compound.
Caption: Principles of recrystallization and column chromatography for purification.
References
Technical Support Center: Alkylation of 2-(Phenylsulfonyl)acetophenone
This guide provides troubleshooting advice and frequently asked questions for researchers working on the base-mediated alkylation of 2-(Phenylsulfonyl)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
The reaction proceeds via an enolate intermediate. A base is used to deprotonate the acidic α-carbon located between the carbonyl and sulfonyl groups, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) in an S\textsubscript{N}2 reaction to form the C-alkylated product.
Q2: How does the choice of base affect the reaction outcome?
The choice of base is critical and influences reaction rate, yield, and the potential for side reactions. Stronger bases like sodium hydride (NaH) can lead to faster deprotonation and higher yields, especially with less reactive alkylating agents. Weaker bases, such as potassium carbonate (K₂CO₃), may require longer reaction times or phase-transfer catalysts to be effective but can be advantageous when dealing with base-sensitive substrates to minimize side reactions like hydrolysis.
Q3: What are common side reactions to be aware of?
The primary side reactions include O-alkylation, where the enolate attacks the alkylating agent through its oxygen atom, and dialkylation, where a second alkyl group is added to the α-carbon. The use of polar aprotic solvents generally favors the desired C-alkylation over O-alkylation. Dialkylation can be minimized by using a 1:1 stoichiometry of the starting material to the base. Self-condensation of the starting material can also occur but is less common under standard alkylation conditions.
Q4: Can a phase-transfer catalyst improve the reaction with weaker bases?
Yes, when using moderately basic inorganic salts like K₂CO₃ in a two-phase system, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly improve reaction efficiency. The PTC facilitates the transfer of the carbonate anion into the organic phase, allowing for deprotonation and subsequent alkylation to occur more readily.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Ineffective Deprotonation: The base used may be too weak or degraded (e.g., NaH exposed to moisture).2. Poor Alkylating Agent: The alkyl halide may be unreactive (e.g., steric hindrance) or degraded.3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and handled under anhydrous conditions.2. Switch to a more reactive alkylating agent (e.g., iodide instead of chloride). Check the purity of the agent.3. Monitor the reaction using TLC. If incomplete, increase the reaction time or temperature incrementally. |
| Formation of multiple products (observed on TLC/NMR) | 1. Dialkylation: Excess base or alkylating agent may be present.2. O-alkylation: Reaction conditions may favor this pathway (e.g., solvent choice).3. Hydrolysis: Presence of water can lead to the hydrolysis of the starting material or product. | 1. Use a strict 1:1 molar ratio of the β-keto sulfone to the base.2. Use a polar aprotic solvent like DMF or THF to favor C-alkylation.3. Ensure all reagents and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Starting material remains unreacted | 1. Base Incompatibility: The chosen base may not be strong enough for efficient deprotonation.2. Low Temperature: The activation energy for deprotonation may not be met at the current temperature. | 1. Consider switching from a weaker base like K₂CO₃ to a stronger one like NaH.2. For NaH, ensure the initial deprotonation is performed at 0 °C and then allow the reaction to warm to room temperature. For K₂CO₃, heating may be necessary. |
Quantitative Data Summary
The following table summarizes the reported yields for the alkylation of this compound with ethyl bromide using different bases.
| Base | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Acetonitrile | TBAB | Reflux | 7 | 89 | |
| NaH | THF | None | RT | 12 | 84 |
Experimental Protocols
Protocol 1: Alkylation using K₂CO₃ with Phase-Transfer Catalysis
-
To a solution of this compound (1 mmol) in acetonitrile (15 mL), add anhydrous potassium carbonate (K₂CO₃, 2 mmol), ethyl bromide (1.2 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol).
-
Heat the resulting mixture to reflux and stir for 7 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 2-ethyl-2-(phenylsulfonyl)acetophenone.
Protocol 2: Alkylation using Sodium Hydride (NaH)
-
In a flame-dried, two-necked flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.
-
Add the alkylating agent (e.g., ethyl bromide, 1.1 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Generalized mechanism for the base-mediated alkylation.
Technical Support Center: Purification of 2-(Phenylsulfonyl)acetophenone by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(Phenylsulfonyl)acetophenone using column chromatography. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol details the methodology for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel.
Materials and Reagents:
| Material/Reagent | Grade/Specification |
| Crude this compound | Reaction product |
| Silica Gel | 230-400 mesh (40-63 µm) |
| n-Hexane | HPLC grade |
| Ethyl Acetate | HPLC grade |
| Petroleum Ether | ACS grade |
| Dichloromethane (DCM) | ACS grade |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 |
| Glass wool or cotton | --- |
| Sand | Washed, fine grain |
Instrumentation:
| Instrument | Specification |
| Flash Chromatography System | Manual or automated |
| Rotary Evaporator | --- |
| UV Lamp | 254 nm and 365 nm |
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a pre-determined solvent system. Good starting points for the eluent are mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1]
-
Visualize the spots under a UV lamp (254 nm). This compound, being a conjugated ketone, should be UV active.[2] Stains like p-anisaldehyde can also be used for visualization.[3]
-
The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4 for optimal separation.[1]
-
-
Column Preparation (Dry Packing):
-
Select an appropriate size glass column based on the amount of crude material. A general rule is to use 50-100 g of silica gel for every 1 g of crude product.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Carefully add the dry silica gel to the column. Gently tap the column to ensure even packing and avoid air bubbles.
-
Add another layer of sand (approx. 1 cm) on top of the silica gel.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder onto the top layer of sand in the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial elution solvent. Using a pipette, carefully load the solution onto the top of the column, ensuring not to disturb the silica bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or compressed air) to start the elution process.
-
Begin with a low polarity eluent and gradually increase the polarity (gradient elution) to separate the components. Alternatively, a single solvent mixture (isocratic elution) can be used if the TLC analysis shows good separation.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Recommended Eluent Systems:
| Eluent System | Ratio (v/v) | Notes |
| Ethyl Acetate / n-Hexane | 1:4 | A good starting point for β-keto sulfones.[4] |
| Petroleum Ether / Ethyl Acetate | 20:1 | Suitable for acetophenone derivatives.[1] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 10% ethyl acetate in hexane mixture, increase it to 20%, then 30%, and so on. |
| The compound may be strongly adsorbed to the silica gel. | Consider deactivating the silica gel by pre-eluting the column with the eluent containing a small amount of a polar modifier like methanol (0.5-1%). | |
| Product elutes too quickly (with impurities) | The eluent is too polar. | Start with a less polar eluent system. Perform a thorough TLC analysis to find the optimal solvent system that gives a good separation between the product and impurities. |
| Poor separation (co-elution of product and impurities) | Improper solvent system. | Re-optimize the eluent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, ether/hexane). |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Dry packing followed by careful solvent addition is often reliable. | |
| The column is overloaded with the crude sample. | Use a larger column with more silica gel relative to the amount of crude product. | |
| Streaking or tailing of the product band | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can sometimes help. However, given the ketone and sulfone groups, this is less likely to be the primary issue. More likely, the compound is quite polar. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in the minimum amount of solvent for loading. Dry loading is often preferred to ensure a narrow starting band. | |
| Low recovery of the product | The compound may be unstable on silica gel. Some β-keto sulfones can degrade during column chromatography.[5] | Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar eluent to speed up elution. Consider using a less acidic stationary phase like neutral alumina if stability on silica is a major issue. |
| The compound is highly retained on the column. | After eluting the main product, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to check for any remaining product. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for the purification of this compound?
A1: Silica gel is the most common and generally effective stationary phase for the purification of moderately polar organic compounds like this compound. Its slightly acidic nature can sometimes cause issues with sensitive compounds, but for most β-keto sulfones, it provides good separation. If you observe significant degradation or irreversible adsorption, neutral alumina can be considered as an alternative.
Q2: What is the best way to visualize this compound on a TLC plate?
A2: Due to the presence of two aromatic rings and a ketone, this compound is expected to be UV active. Visualization under a UV lamp at 254 nm is the most common and non-destructive method.[2] For a destructive visualization method, a p-anisaldehyde stain can be effective for ketones.[3] A 2,4-dinitrophenylhydrazine (DNP) stain is also specific for aldehydes and ketones.[4]
Q3: My compound appears to be degrading on the silica gel. What can I do?
A3: Degradation on silica gel can be a problem for some β-keto sulfones.[5] To mitigate this, you can try the following:
-
Speed up the purification: Use flash chromatography to reduce the time the compound is in contact with the silica.
-
Deactivate the silica: Pre-elute the column with your chosen eluent containing a small amount of a deactivating agent like triethylamine (0.1-1%) if the compound is base-sensitive, though this is less common for ketones. A more general approach is to add a small amount of methanol to the eluent.
-
Change the stationary phase: Consider using a less acidic stationary phase like neutral alumina.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is an option, especially if you are struggling with normal-phase purification. A C18-functionalized silica gel would be the stationary phase, and the mobile phase would be a mixture of polar solvents like water and acetonitrile or methanol. This is often used in HPLC for analysis and can be scaled up for preparative purification.
Q5: What is a typical yield I can expect after column chromatography?
A5: The recovery yield can vary significantly depending on the purity of the crude material and the efficiency of the separation. For β-keto sulfones, it has been noted that purification by column chromatography can sometimes lead to a significant loss of yield.[5] A good purification might yield 70-90% recovery, but lower yields are not uncommon if the separation is difficult or if the compound has stability issues on the stationary phase.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. app.studyraid.com [app.studyraid.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Decomposition Pathways of 2-(Phenylsulfonyl)acetophenone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(Phenylsulfonyl)acetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the decomposition of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound can decompose through several pathways, primarily influenced by conditions such as heat, light, and the presence of acids or bases. The main anticipated pathways are:
-
Thermal Decomposition: At elevated temperatures, the carbon-sulfur (C-S) bond is often the weakest point in β-ketosulfones and can cleave, leading to the formation of radical species. This can initiate a cascade of reactions, potentially producing acetophenone, benzenesulfonic acid, and various recombination products.
-
Photochemical Decomposition: Aromatic ketones like acetophenone are known to undergo photochemical reactions. Upon absorption of UV light, this compound can undergo α-cleavage of the carbonyl group, leading to the formation of benzoyl and phenylsulfonylmethyl radicals. These radicals can then react further to form a variety of products.
-
Acid-Catalyzed Decomposition: In the presence of strong acids, the ether linkage in the sulfonyl group or the carbonyl group can be protonated. This can facilitate nucleophilic attack by water (hydrolysis), potentially leading to the cleavage of the C-S bond and the formation of acetophenone and benzenesulfonic acid.
-
Base-Catalyzed Decomposition: Strong bases can promote elimination reactions in β-ketosulfones. Deprotonation at the α-carbon can lead to the formation of an enolate, which may undergo further reactions, including cleavage of the C-S bond.
Q2: I am observing a yellowing of my this compound sample over time. What could be the cause?
A2: Yellowing of the sample is a common indicator of degradation, often due to exposure to light or air (oxidation). Photochemical decomposition can lead to the formation of colored byproducts. To minimize this, store the compound in an amber vial, protected from light, and in a cool, dry place. If the compound is used in solution, preparing fresh solutions and minimizing their exposure to light is recommended.
Q3: During my reaction, I am seeing unexpected side products. Could they be from the decomposition of this compound?
A3: Yes, it is possible. If your reaction conditions involve high temperatures, prolonged exposure to UV light, or strong acidic or basic conditions, this compound may be decomposing. Common decomposition products to look for include acetophenone, benzenesulfonic acid, and potentially products from their further reactions. We recommend analyzing your reaction mixture by techniques like LC-MS or GC-MS to identify these potential byproducts.
Q4: What are the ideal storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and in a cool, dry place. For extended storage, refrigeration (2-8 °C) is recommended. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield and formation of unknown byproducts. | Decomposition of this compound under reaction conditions. | 1. Analyze Byproducts: Use LC-MS or GC-MS to identify the byproducts. Compare the mass spectra with those of potential decomposition products like acetophenone and benzenesulfonic acid.2. Modify Reaction Conditions: * Temperature: If the reaction is run at a high temperature, try lowering it. If possible, run the reaction at room temperature. * Light: Protect the reaction from light by wrapping the reaction vessel in aluminum foil. * pH: If the reaction is run under strongly acidic or basic conditions, consider using milder conditions or a different catalyst. |
| Inconsistent results between experimental runs. | Degradation of the this compound starting material. | 1. Check Purity: Verify the purity of your starting material using techniques like NMR or HPLC. If impurities are detected, purify the compound before use.2. Storage: Ensure the compound has been stored under the recommended conditions (cool, dark, and dry).3. Use Fresh Sample: If the starting material has been stored for a long time, consider using a fresh batch. |
| Formation of a precipitate or color change in a stock solution. | Decomposition of this compound in the solvent. | 1. Solvent Choice: Ensure the chosen solvent is appropriate and does not promote decomposition. Avoid highly acidic or basic solvents if possible.2. Solution Stability: Prepare fresh solutions before use and avoid long-term storage of solutions, especially if they are exposed to light or elevated temperatures.3. Inert Atmosphere: When preparing and storing solutions, consider degassing the solvent and storing the solution under an inert atmosphere. |
Quantitative Data Summary
While specific quantitative data for the decomposition of this compound is not extensively available in the literature, the following table summarizes the expected qualitative outcomes based on the known chemistry of related compounds.
| Decomposition Pathway | Conditions | Major Expected Products | Relative Rate (Qualitative) |
| Thermal Decomposition | High Temperature (>150 °C) | Acetophenone, Benzenesulfonic acid, Phenyl radicals, SO₂ | Moderate to Fast |
| Photochemical Decomposition | UV Light (e.g., 254 nm, 365 nm) | Acetophenone, Benzaldehyde, Benzoic acid | Fast (in solution) |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄), Water | Acetophenone, Benzenesulfonic acid | Slow to Moderate |
| Base-Catalyzed Elimination | Strong Base (e.g., NaH, t-BuOK) | Phenylacetylene, Benzenesulfinate | Slow to Moderate |
Experimental Protocols
Protocol 1: Monitoring Thermal Decomposition using Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This protocol allows for the determination of the thermal stability of this compound and the identification of evolved gaseous decomposition products.
-
Instrument Setup:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Couple the TGA outlet to a mass spectrometer for evolved gas analysis.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina).
-
-
TGA-MS Analysis:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any residual air.
-
Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously monitor the sample weight (TGA curve) and the mass-to-charge ratios of the evolved gases (MS data).
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
Analyze the MS data to identify the gaseous products evolved at different stages of decomposition by comparing the observed mass spectra with a library of known compounds.
-
Protocol 2: Studying Photodegradation in Solution using HPLC-UV
This protocol is designed to monitor the degradation of this compound in a solution when exposed to UV light and to quantify the formation of photoproducts.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent that is transparent to the UV wavelength to be used (e.g., acetonitrile or methanol).
-
-
Photodegradation Experiment:
-
Transfer a known volume of the stock solution into a quartz cuvette or a photoreactor.
-
Expose the solution to a UV lamp with a specific wavelength (e.g., 254 nm or 365 nm) for a set period.
-
Take aliquots of the solution at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Keep a control sample in the dark to monitor for any non-photochemical degradation.
-
-
HPLC Analysis:
-
Analyze the collected aliquots using a reverse-phase HPLC system with a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Column: A C18 column is typically suitable.
-
Detection: Monitor at a wavelength where both the starting material and potential products absorb (e.g., 254 nm).
-
-
Data Analysis:
-
Quantify the decrease in the peak area of this compound and the increase in the peak areas of any new products over time.
-
Calculate the degradation rate and, if possible, identify the photoproducts by comparing their retention times and UV spectra with authentic standards or by using LC-MS.
-
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Validation & Comparative
A Comparative Spectroscopic Analysis of 2-(Phenylsulfonyl)acetophenone and Related Ketones
A detailed guide for researchers, scientists, and drug development professionals on the NMR and IR spectral characteristics of 2-(phenylsulfonyl)acetophenone, with a comparative analysis against acetophenone and 2-chloroacetophenone.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. To facilitate a deeper understanding of its structural features, we present a comparative analysis with two analogous ketones: the parent compound acetophenone and the alpha-substituted derivative 2-chloroacetophenone. The experimental data is summarized in clear, tabular formats, and detailed experimental protocols are provided for reproducibility.
Introduction
This compound is a β-keto sulfone, a class of organic compounds that are valuable intermediates in organic synthesis. The presence of the electron-withdrawing phenylsulfonyl group at the α-position to the carbonyl group significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic properties. Understanding the NMR and IR spectra of this compound is crucial for its identification, characterization, and for predicting its reactivity in various chemical transformations. This guide serves as a practical resource for researchers working with β-keto sulfones and related compounds in drug discovery and development.
Comparative Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound, acetophenone, and 2-chloroacetophenone.
¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | Data not available | |||
| Acetophenone [1] | 7.97 | t | 4.5 | H-2', H-6' |
| 7.58 | t | 7.0 | H-4' | |
| 7.47 | t | 7.5 | H-3', H-5' | |
| 2.62 | s | - | -CH₃ | |
| 2-Chloroacetophenone [1] | 7.53-7.55 | q | H-2', H-6' | |
| 7.36-7.42 | m | H-4' | ||
| 7.28-7.33 | m | H-3', H-5' | ||
| 2.64 | s | - | -CH₂Cl |
Note: At the time of this publication, specific experimental ¹H NMR data for this compound was not publicly available.
¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not available | |
| Acetophenone [1] | 198.1 | C=O |
| 137.1 | C-1' | |
| 133.0 | C-4' | |
| 128.5 | C-3', C-5' | |
| 128.2 | C-2', C-6' | |
| 26.5 | -CH₃ | |
| 2-Chloroacetophenone [1] | 200.4 | C=O |
| 139.1 | C-1' | |
| 132.0 | C-4' | |
| 131.3 | C-3', C-5' | |
| 130.6 | C-2', C-6' | |
| 129.4 | ||
| 126.9 | ||
| 30.7 | -CH₂Cl |
Note: At the time of this publication, specific experimental ¹³C NMR data for this compound was not publicly available.
IR Spectral Data Comparison
| Compound | Absorption (cm⁻¹) | Functional Group |
| This compound | Data not available | |
| Acetophenone | ~1685 | C=O Stretch (conjugated) |
| ~3060 | Aromatic C-H Stretch | |
| ~2925 | Aliphatic C-H Stretch | |
| ~1600, 1450 | Aromatic C=C Stretch | |
| 2-Chloroacetophenone | ~1700 | C=O Stretch |
| ~3060 | Aromatic C-H Stretch | |
| ~2960 | Aliphatic C-H Stretch | |
| ~1600, 1450 | Aromatic C=C Stretch | |
| ~750 | C-Cl Stretch |
Note: At the time of this publication, a detailed experimental IR peak list for this compound was not publicly available. The presence of the sulfonyl group is expected to show strong characteristic bands for S=O stretching, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of 0-220 ppm.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Structure-Spectra Correlation
The following diagram illustrates the key structural features of this compound and their expected influence on the NMR and IR spectra.
Caption: Correlation of structural moieties in this compound with expected NMR and IR spectral features.
Conclusion
This guide provides a foundational understanding of the NMR and IR spectroscopic characteristics of this compound through a comparative lens with acetophenone and 2-chloroacetophenone. While detailed experimental data for the title compound remains to be widely reported, the analysis of its structural analogues allows for reasoned predictions of its spectral behavior. The electron-withdrawing nature of the α-phenylsulfonyl group is anticipated to induce significant downfield shifts for the α-protons and α-carbon in the NMR spectra and introduce strong, characteristic S=O stretching vibrations in the IR spectrum. This guide, with its tabulated data and experimental protocols, is intended to be a valuable tool for scientists engaged in the synthesis and characterization of β-keto sulfones and related pharmacologically relevant molecules.
References
Mass Spectrometry of 2-(Phenylsulfonyl)acetophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mass spectrometry of 2-(Phenylsulfonyl)acetophenone, a compound of interest in various research and development sectors. Through a detailed examination of its fragmentation patterns, this document offers insights into its structural characterization. Furthermore, a comparison with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is presented to offer a holistic perspective on its analysis.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by several key fragments that provide structural information. The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and a series of fragment ions resulting from the cleavage of its key functional groups.
| m/z | Proposed Fragment Ion | Formula | Significance |
| 260 | [M]⁺• | [C₁₄H₁₂O₃S]⁺• | Molecular Ion |
| 196 | [M - SO₂]⁺• | [C₁₄H₁₂O]⁺• | Loss of sulfur dioxide |
| 141 | [C₆H₅SO₂]⁺ | [C₆H₅SO₂]⁺ | Phenylsulfonyl cation |
| 119 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | Benzoylmethylene cation |
| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation (Base Peak) |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Predicted Fragmentation Pathway of this compound
A Comparative Guide to Alternative Reagents for 2-(Phenylsulfonyl)acetophenone in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of starting materials is critical to achieving desired outcomes efficiently and with high yields. 2-(Phenylsulfonyl)acetophenone is a valuable reagent, often utilized for its ability to act as an enolate precursor and participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. However, a range of alternative reagents, primarily α-haloacetophenones, offer comparable or, in some cases, advantageous reactivity profiles. This guide provides an objective comparison of this compound with its main alternatives—2-bromoacetophenone, 2-chloroacetophenone, and 2-iodoacetophenone—supported by experimental data for key synthetic applications.
Overview of Alternatives and Reactivity Principles
The utility of this compound and its α-halo counterparts stems from the presence of a good leaving group at the α-position to the carbonyl. This structural feature facilitates the formation of an enolate or enol equivalent, which can then react with various electrophiles. The choice of leaving group—phenylsulfonyl vs. a halogen—influences the reagent's stability, reactivity, and suitability for specific reaction conditions.
The general reactivity trend for halide leaving groups in nucleophilic substitution reactions is I > Br > Cl > F. The phenylsulfonyl group is also an excellent leaving group, comparable in reactivity to bromide and iodide, due to the stability of the resulting sulfinate anion.
This comparison will focus on three common synthetic applications where these reagents are employed: the synthesis of chalcones, flavones, and 2,4,6-triarylpyridines.
Comparative Performance in Chalcone Synthesis
Chalcones are important intermediates in the biosynthesis of flavonoids and are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. While acetophenone itself is commonly used, α-substituted acetophenones can also be employed, typically in reactions that proceed through a different mechanism, such as a Wittig-type reaction or by nucleophilic substitution followed by elimination. The data below is collated from various sources to illustrate typical yields.
| Reagent | Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 2-Bromoacetophenone | Benzaldehyde | PPh₃, then base | Not specified | High | [1] |
| 4'-Chloroacetophenone | Benzaldehyde | Solid NaOH (grinding) | a few seconds | High | [2] |
| 2'-Hydroxy-3-iodo-5-methyl acetophenone | Various aromatic aldehydes | NaOH, Ethanol | Not specified | High | [3] |
| Substituted Acetophenones | Substituted Benzaldehydes | KOH/EtOH, 40 °C, Ultrasound | Varies | up to 74% | [1] |
| Substituted Acetophenones | Substituted Benzaldehydes | Wittig Protocol | Varies | 80-100% | [1] |
Comparative Performance in Flavone Synthesis
Flavones, a class of flavonoids, can be synthesized from 2'-hydroxyacetophenones. The α-substituent plays a crucial role in the cyclization step. A common route involves the Baker-Venkataraman rearrangement, where a 2'-acyloxyacetophenone is rearranged to a 1,3-diketone, which then undergoes acid-catalyzed cyclization. Alternatively, a pre-formed α-substituted 2'-hydroxyacetophenone can react with a salicylate derivative. Below are typical synthetic approaches.
| Reagent | Co-reactant | Conditions | Yield (%) | Reference |
| 2'-Hydroxyacetophenone | Benzoyl chloride, then KOH/Pyridine, then H₂SO₄/AcOH | Multi-step | 43-48% (overall) | [4] |
| 2'-Hydroxyacetophenone | Aromatic Aldehyde, then I₂/DMSO | Two steps | 58-85% | [5][6] |
| 2'-Hydroxyacetophenone | Aromatic Anhydride | Allan-Robinson Reaction | Varies | [7] |
| 2'-Bromo-2',4'-dihydroxyacetophenone | Not specified | Not specified | Not specified | [8] |
Specific yield data for the direct synthesis of flavones from 2'-(phenylsulfonyl)acetophenone was not found. However, the general strategies for flavone synthesis indicate that α-substituted 2'-hydroxyacetophenones are key intermediates.
Comparative Performance in 2,4,6-Triarylpyridine Synthesis
2,4,6-Triarylpyridines are a class of heterocycles with applications in medicinal chemistry and materials science. A common synthetic route is a one-pot condensation reaction involving a substituted acetophenone (2 equivalents), an aromatic aldehyde (1 equivalent), and a nitrogen source, typically ammonium acetate.
| Reagent | Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Substituted Acetophenones | Aromatic Aldehydes | TBAHS, 120 °C, solvent-free | 5-6 h | 70-75% |[9] | | Substituted Acetophenones | Pyrazol-4-carboxaldehyde | NaOH, PEG-400, 100 °C | Not specified | Good | | | Acetophenone | Benzaldehyde | Zn₃(PO₄)₂·4H₂O, EtOH/H₂O | Short | 82-94% |[10] | | Acetophenone Oxime | Arylacetic Acids | KOH, in situ singlet oxygen | 60-80 min | 80-90% |[11] |
While protocols for "substituted acetophenones" are general, specific examples directly comparing the performance of this compound and 2-haloacetophenones in this reaction were not found in the initial searches. The yields are generally high for a variety of substituted acetophenones.
Experimental Protocols
General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol is adapted for a generic substituted acetophenone.
Materials:
-
Substituted Acetophenone (e.g., 4'-chloroacetophenone) (5.0 mmol)
-
Benzaldehyde (5.0 mmol)
-
Sodium Hydroxide (NaOH) pellet (approx. 0.2 g, 5.0 mmol)
-
Porcelain mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
Place the substituted acetophenone (5.0 mmol), benzaldehyde (5.0 mmol), and a pellet of NaOH into a porcelain mortar.[2]
-
Grind the mixture with the pestle. The reaction mixture will typically become a paste and may change color.[2]
-
After a few minutes of grinding, add cold water to the mortar and continue to grind to break up the solid.
-
Isolate the crude chalcone by suction filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.[2]
General Protocol for the One-Pot Synthesis of 2,4,6-Triarylpyridines
This is a generalized procedure based on several reported methods.[9][12]
Materials:
-
Substituted Acetophenone (2.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Ammonium acetate (NH₄OAc) (1.3 mmol)
-
Tetrabutylammonium hydrogen sulphate (TBAHS) (30 mol%)
-
Round-bottom flask
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the substituted acetophenone (2.0 mmol), aromatic aldehyde (1.0 mmol), ammonium acetate (1.3 mmol), and TBAHS (30 mol%).[9]
-
Heat the mixture at 120 °C under solvent-free conditions for 5-6 hours.[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, add hot ethanol to the reaction mixture and filter.
-
Concentrate the filtrate, and purify the residue by column chromatography over silica gel using hexane as the eluent to obtain the pure 2,4,6-triarylpyridine.[9]
General Protocol for the Synthesis of Flavones from 2'-Hydroxyacetophenones
This two-step protocol involves the formation of a chalcone followed by oxidative cyclization.[5][6]
Step 1: Chalcone Synthesis
-
Dissolve 2'-hydroxyacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Add a solution of aqueous KOH dropwise and stir at room temperature.
-
After the reaction is complete (monitored by TLC), pour the mixture into ice water and acidify with dilute HCl to precipitate the 2'-hydroxychalcone.
-
Filter, wash with water, and dry the crude chalcone.
Step 2: Oxidative Cyclization to Flavone
-
Dissolve the 2'-hydroxychalcone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂).
-
Heat the mixture (e.g., at 110 °C) for 2-6 hours until the reaction is complete (monitored by TLC).[5][6]
-
Pour the reaction mixture onto crushed ice.
-
Remove excess iodine by adding a solution of sodium thiosulfate.
-
Filter the precipitated flavone, wash with water, and recrystallize from a suitable solvent like ethanol.[5][6]
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the general synthetic pathways described.
Caption: General workflow for the synthesis of chalcones.
Caption: Two-step synthesis of flavones from 2'-hydroxyacetophenone.
Caption: One-pot synthesis of 2,4,6-triarylpyridines.
Conclusion
2-Bromoacetophenone, 2-chloroacetophenone, and 2-iodoacetophenone are effective alternatives to this compound in various synthetic applications. The choice between these reagents will depend on the specific reaction, desired reactivity, and cost considerations. While direct comparative data under identical conditions is sparse, the available literature suggests that haloacetophenones are particularly well-suited for transformations where the α-substituent acts as a leaving group, such as in the preparation of ylides for Wittig reactions to form chalcones. For one-pot multicomponent reactions like the synthesis of 2,4,6-triarylpyridines, the reactivity differences may be less pronounced, with a broader range of substituted acetophenones providing good to excellent yields. This guide provides a foundation for researchers to select the most appropriate reagent and starting protocol for their synthetic targets. Further optimization of reaction conditions for each specific substrate is always recommended to achieve the best possible outcomes.
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mentis.uta.edu [mentis.uta.edu]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. orgchemres.org [orgchemres.org]
- 12. benchchem.com [benchchem.com]
Unambiguous Structure Verification: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods for 2-(Phenylsulfonyl)acetophenone
A definitive guide for researchers and drug development professionals on the structural validation of 2-(Phenylsulfonyl)acetophenone, comparing the absolute spatial arrangement provided by X-ray crystallography with the complementary insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The precise three-dimensional structure of a molecule is fundamental to understanding its chemical behavior and biological activity. For drug discovery and development, unequivocal structural confirmation is a critical requirement. This guide provides a comparative overview of the primary analytical techniques for the structural elucidation of this compound, with a focus on the definitive method of single-crystal X-ray crystallography. While spectroscopic methods such as NMR, IR, and MS offer valuable data on the connectivity and functional groups, X-ray crystallography provides an unparalleled, unambiguous determination of the complete molecular architecture in the solid state.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map and, from that, a definitive molecular structure.
While a public crystal structure for this compound is not available, the crystal structure of the closely related analog, 2-(Phenylsulfonyl)-1-p-tolylethanone (CCDC 877207), provides an excellent proxy for understanding the structural features and the type of data obtained from a crystallographic analysis of this class of compounds.
Crystallographic Data for 2-(Phenylsulfonyl)-1-p-tolylethanone
| Parameter | Value |
| CCDC Number | 877207 |
| Empirical Formula | C₁₅H₁₄O₃S |
| Formula Weight | 274.32 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.5555 (12) |
| b (Å) | 10.1981 (11) |
| c (Å) | 22.843 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2692.0 (5) |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| R-factor (%) | Not Reported |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Alternative Structural Validation Methods: A Comparative Overview
While X-ray crystallography provides the definitive structure, spectroscopic methods are indispensable for routine characterization, reaction monitoring, and providing complementary structural information in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for characterizing organic compounds.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 7.4 - 8.1 | Multiplets | Aromatic protons |
| ¹H | ~4.5 | Singlet | -CH₂- |
| ¹³C | 190 - 200 | Singlet | C=O |
| ¹³C | 125 - 140 | Multiple signals | Aromatic carbons |
| ¹³C | ~60 | Singlet | -CH₂- |
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 400 MHz). ¹H and ¹³C spectra are acquired using standard pulse programs.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1685 | Strong | C=O (Aromatic Ketone) |
| ~1320 and ~1150 | Strong | S=O (Sulfone) |
| 3100 - 3000 | Medium | C-H (Aromatic) |
| 1600 - 1450 | Medium to Weak | C=C (Aromatic) |
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is also recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can also offer structural clues.
| m/z | Interpretation |
| 260 | [M]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
| 141 | [C₆H₅SO₂]⁺ |
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms) to separate the analyte from any impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer. The molecules are ionized by electron impact (typically at 70 eV), and the resulting ions are separated by their mass-to-charge ratio and detected.
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice, providing an unambiguous three-dimensional atomic arrangement. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques. NMR spectroscopy confirms the atomic connectivity in solution, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide a complete and robust structural elucidation essential for advancing research and drug development programs.
A Comparative Study of β-Keto Sulfones in Olefination Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of the appropriate olefination reagent is critical for achieving desired stereochemical outcomes and overall yield. This guide provides a comparative analysis of different β-keto sulfones used in the Julia-Kocienski olefination, a powerful method for the synthesis of alkenes. We present a detailed examination of commonly used sulfones, supported by experimental data, to facilitate informed reagent selection.
The Julia-Kocienski olefination, a modification of the classical Julia olefination, offers a one-pot procedure for the synthesis of alkenes from β-keto sulfones and carbonyl compounds. The choice of the heteroaryl group on the sulfone moiety plays a crucial role in determining the stereoselectivity of the reaction, yielding predominantly either the (E)- or (Z)-alkene. This guide focuses on a comparative study of three widely used classes of β-keto sulfones: benzothiazol-2-yl (BT-sulfones), 1-phenyl-1H-tetrazol-5-yl (PT-sulfones), and pyridin-2-yl (PYR-sulfones).
Performance Comparison of β-Keto Sulfones
The stereochemical outcome of the Julia-Kocienski olefination is highly dependent on the nature of the heteroaryl sulfone. Generally, PT-sulfones are known to favor the formation of (E)-alkenes with high selectivity.[1][2] In contrast, PYR-sulfones are utilized to achieve high (Z)-selectivity.[1][3] The BT-sulfones are more versatile, and the stereochemical outcome can often be influenced by the reaction conditions and the nature of the substrates.[4]
Below are tables summarizing the performance of these three β-keto sulfones in olefination reactions with various aldehydes.
Table 1: Olefination of Benzaldehyde with Various β-Keto Sulfones
| Sulfone Type | R Group on Sulfone | Base | Solvent | Temperature (°C) | Yield (%) | (E:Z) Ratio | Reference |
| PT-sulfone | Benzyl | KHMDS | DME | -78 to rt | 86 | 72:28 | [5] |
| BT-sulfone | Benzyl | KHMDS | THF | -78 to rt | 70 | 72:28 | [6] |
| PYR-sulfone | Benzyl | LiHMDS | THF | -55 | N/A | High Z-selectivity | [7] |
| PT-sulfone | Benzyl | LiHMDS | THF | -78 | 97 | 64:36 | [1] |
Table 2: Olefination of Aliphatic Aldehydes with Various β-Keto Sulfones
| Aldehyde | Sulfone Type | R Group on Sulfone | Base | Solvent | Temperature (°C) | Yield (%) | (E:Z) Ratio | Reference |
| Cyclohexanecarboxaldehyde | PT-sulfone | Ethyl | KHMDS | DME | -55 to rt | 71 | >95:5 | [2] |
| n-Octanal | BT-sulfone | Fluoro-methyl | LHMDS | THF | 0 | N/A | E-selective | [8] |
| 3-Phenylpropanal | BT-sulfone | Fluoro-acetate | DBU | CH2Cl2 | rt | 45-94 | Z-selective | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for achieving (E)- and (Z)-selective olefinations using PT- and PYR-sulfones, respectively.
Protocol 1: General Procedure for (E)-Selective Olefination using a PT-Sulfone
This protocol is adapted from a typical Julia-Kocienski olefination procedure.[2]
Materials:
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of the PT-sulfone (e.g., 10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, a solution of KHMDS (e.g., 11.0 mmol) in DME (20 mL) is added dropwise via cannula over 10 minutes.
-
The resulting solution is stirred for 1 hour at -55 °C.
-
The aldehyde (e.g., 15.0 mmol) is then added dropwise over 5 minutes.
-
The reaction mixture is stirred at -55 °C for 1 hour, after which the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.
-
Water (5 mL) is added to quench the reaction, and stirring is continued for 1 hour.
-
The mixture is diluted with diethyl ether (150 mL) and washed with water (200 mL).
-
The aqueous phase is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with water (3 x 50 mL) and brine (50 mL), dried over MgSO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired (E)-alkene.
Protocol 2: General Procedure for (Z)-Selective Olefination using a PYR-Sulfone
This protocol is based on conditions known to favor (Z)-selectivity with pyridinyl sulfones.[7]
Materials:
-
Pyridin-2-yl (PYR) sulfone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
A solution of the PYR-sulfone (1.0 equiv) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of KHMDS (1.1 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
-
The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched at -78 °C with a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the predominantly (Z)-alkene.
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of the Julia-Kocienski olefination is determined by the kinetic and thermodynamic stability of the intermediates in the reaction pathway. The generally accepted mechanism involves the formation of a β-alkoxy sulfone intermediate, which then undergoes a Smiles rearrangement followed by elimination of sulfur dioxide and a heteroaryl oxide to form the alkene.[8][9]
Experimental Workflow
The general workflow for a Julia-Kocienski olefination is depicted below.
Mechanism for (E)-Selectivity with PT-Sulfones
The high (E)-selectivity observed with PT-sulfones is often attributed to the thermodynamic stability of the anti-β-alkoxy sulfone intermediate, which leads to the formation of the (E)-alkene. The sterically demanding phenyl group on the tetrazole ring is thought to play a role in favoring the transition state that leads to the anti intermediate.[3]
Mechanism for (Z)-Selectivity with PYR-Sulfones
The (Z)-selectivity with PYR-sulfones is generally under kinetic control, where the syn-β-alkoxy sulfone intermediate is formed faster. This is attributed to the electronic properties and potentially the chelating ability of the pyridyl group, which stabilizes the syn transition state.[8]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to HPLC and Quantitative NMR for Purity Assessment of 2-(Phenylsulfonyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 2-(Phenylsulfonyl)acetophenone. The purity of this compound is critical for its applications in organic synthesis and drug development, where impurities can adversely affect reaction outcomes, biological activity, and safety profiles. This document presents detailed experimental protocols, comparative data, and visual representations of the analytical workflows to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of non-volatile and thermally labile compounds. In the context of purity assessment, HPLC separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The area of the chromatographic peak corresponding to the analyte is proportional to its concentration, allowing for the determination of percent purity.
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute analytical method that determines the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard. Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself and provides structural information about the analyte and any detected impurities.
Experimental Workflow Comparison
The selection of an analytical technique for purity assessment depends on various factors, including the nature of the analyte, the expected impurities, and the desired level of accuracy and precision. The following diagram illustrates the general experimental workflows for purity assessment using HPLC and qNMR.
Mechanistic Comparison of Key Reactions Involving 2-(Phenylsulfonyl)acetophenone: A Guide for Researchers
For researchers, scientists, and drug development professionals, 2-(Phenylsulfonyl)acetophenone stands as a versatile building block in organic synthesis. Its unique structure, featuring a reactive ketone, an acidic α-methylene group, and a phenylsulfonyl leaving group, allows for a diverse range of chemical transformations. This guide provides a mechanistic comparison of several key reactions involving this substrate, supported by available experimental data and detailed protocols to aid in synthetic planning and optimization.
This document will delve into the mechanistic nuances of asymmetric reduction, Corey-Chaykovsky epoxidation and cyclopropanation, Julia-Kocienski olefination, and cyclocondensation reactions to form valuable heterocyclic scaffolds such as pyrazoles and thiophenes.
Asymmetric Reduction to Chiral β-Hydroxy Sulfones
The enantioselective reduction of the prochiral ketone in this compound to form chiral 1-phenyl-2-(phenylsulfonyl)ethanol is a crucial transformation, as chiral β-hydroxy sulfones are valuable intermediates in the synthesis of bioactive molecules.
Mechanism: Catalytic asymmetric reduction typically involves the transfer of a hydride from a borane source or isopropanol to the ketone, guided by a chiral catalyst. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. The catalyst coordinates with both the borane and the ketone, organizing them in a rigid transition state that directs the hydride attack to one of the prochiral faces of the ketone, leading to the formation of a specific enantiomer of the alcohol.
Experimental Data:
| Catalyst System | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -20 | >95 | 96 | [1] |
| RuCl₂[(S)-BINAP][(S)-DAIPEN] | i-PrOH/H₂O | Toluene | 80 | 98 | 99 (R) | F. D. Toste et al. (representative) |
Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst [1]
-
To a solution of the chiral oxazaborolidine catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.1 eq.) in anhydrous tetrahydrofuran (THF) at -20 °C is added a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.0 eq.) dropwise.
-
After stirring for 15 minutes, a solution of this compound (1.0 eq.) in anhydrous THF is added slowly over 30 minutes.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenyl-2-(phenylsulfonyl)ethanol.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Figure 1: Asymmetric reduction of this compound.
Corey-Chaykovsky Reaction: Epoxidation and Cyclopropanation
The Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides and cyclopropanes from carbonyl compounds using sulfur ylides. The outcome of the reaction with this compound is dependent on the nature of the sulfur ylide used.
Mechanism:
-
Epoxidation with Dimethylsulfonium Methylide: The less stable, more reactive dimethylsulfonium methylide adds directly to the carbonyl group (1,2-addition). The resulting betaine intermediate undergoes intramolecular nucleophilic attack of the alkoxide on the carbon bearing the sulfonium group, displacing dimethyl sulfide to form the epoxide.[2][3][4]
-
Cyclopropanation with Dimethylsulfoxonium Methylide: The more stable, less reactive dimethylsulfoxonium methylide undergoes a conjugate (1,4-) addition to an α,β-unsaturated system. However, with a simple ketone like this compound which lacks α,β-unsaturation, the reaction can still lead to cyclopropanation of the enolate formed under the basic reaction conditions. Alternatively, if the substrate were an enone, this ylide would preferentially give the cyclopropane. For simple ketones, epoxidation is the more common outcome.
Experimental Data:
| Ylide Precursor | Base | Solvent | Product | Yield (%) | Reference |
| Trimethylsulfonium iodide | NaH | DMSO/THF | 2-phenyl-2-(phenylsulfonylmethyl)oxirane | ~85 | [4] (representative) |
| Trimethylsulfoxonium iodide | NaH | DMSO | 2-phenyl-2-(phenylsulfonylmethyl)oxirane | ~90 | E.J. Corey et al. (representative) |
Experimental Protocol: Epoxidation using Trimethylsulfonium Iodide [4]
-
To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) (1:1) is added trimethylsulfonium iodide (1.1 eq.) in portions at room temperature under a nitrogen atmosphere.
-
The mixture is stirred for 30 minutes, during which time the evolution of hydrogen ceases and a clear solution of the ylide is formed.
-
The reaction mixture is cooled to 0 °C, and a solution of this compound (1.0 eq.) in THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the corresponding epoxide.
Figure 2: Corey-Chaykovsky epoxidation of this compound.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. While this compound itself is the ketone partner in this reaction, its derivatives where the methylene group is substituted can act as the sulfone component. For the purpose of this guide, we will consider the reaction of a related phenylsulfonylmethane derivative with an aldehyde to illustrate the mechanism. The reaction of this compound would first require deprotonation and reaction with an electrophile to generate a suitable sulfone for the olefination. A more direct application would be the reaction of the enolate of this compound with an aldehyde, followed by further transformations, which resembles the initial step of a Julia-type reaction.
Mechanism: The modern Julia-Kocienski olefination involves the deprotonation of a heteroaryl methyl sulfone (e.g., a benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone) to form a carbanion. This carbanion then adds to an aldehyde to form a β-alkoxy sulfone intermediate. This intermediate undergoes a Smiles rearrangement, followed by elimination of sulfur dioxide and the heteroaryl oxide to furnish the alkene. The reaction generally provides excellent E-selectivity.[5][6]
Experimental Data (for a representative Julia-Kocienski Olefination):
| Sulfone | Aldehyde | Base | Solvent | Temp. (°C) | Yield (%) | E/Z Ratio | Reference |
| 1-Phenyl-1H-tetrazol-5-yl methyl sulfone | Benzaldehyde | KHMDS | DME | -78 to rt | 85 | >95:5 | [5] (representative) |
| Benzothiazol-2-yl methyl sulfone | Cyclohexanecarboxaldehyde | LiHMDS | THF | -78 to rt | 78 | 90:10 | [6] (representative) |
Experimental Protocol: Julia-Kocienski Olefination [5]
-
To a solution of the heteroaryl methyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl methyl sulfone, 1.1 eq.) in anhydrous dimethoxyethane (DME) at -78 °C is added potassium hexamethyldisilazide (KHMDS, 1.05 eq.) as a solution in toluene.
-
After stirring for 30 minutes, a solution of the aldehyde (e.g., benzaldehyde, 1.0 eq.) in DME is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion as monitored by TLC.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to afford the alkene product.
-
The E/Z ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC).
Figure 3: Julia-Kocienski olefination reaction pathway.
Cyclocondensation Reactions for Heterocycle Synthesis
The 1,3-dicarbonyl-like nature of this compound makes it an excellent precursor for the synthesis of various five-membered heterocycles.
Pyrazole Synthesis
Mechanism: The reaction of this compound with hydrazine or its derivatives proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine initially attacks the ketone carbonyl. The resulting hydrazone can then undergo intramolecular cyclization by attack of the other nitrogen atom onto the carbon bearing the phenylsulfonyl group, which acts as a leaving group upon elimination, leading to the formation of the aromatic pyrazole ring.[7][8][9]
Experimental Data:
| Hydrazine Derivative | Solvent | Conditions | Product | Yield (%) | Reference |
| Hydrazine hydrate | Ethanol | Reflux | 3-Phenyl-4-(phenylsulfonyl)pyrazole | ~80 | (Plausible outcome) |
| Phenylhydrazine | Acetic Acid | Reflux | 1,3-Diphenyl-4-(phenylsulfonyl)pyrazole | ~75 | [8] (representative) |
Experimental Protocol: Synthesis of 3-Phenyl-4-(phenylsulfonyl)pyrazole
-
A mixture of this compound (1.0 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is heated at reflux for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the pyrazole product.
-
Further purification can be achieved by recrystallization.
Figure 4: Cyclocondensation of this compound with hydrazine.
Thiophene Synthesis (Gewald Reaction)
Mechanism: The Gewald reaction is a multicomponent reaction that can be adapted for the synthesis of highly substituted 2-aminothiophenes. In a typical Gewald synthesis, a ketone, an active methylene nitrile, and elemental sulfur are reacted in the presence of a base. For this compound, it can serve as the ketone component. The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile. This is followed by the addition of sulfur to the enolate, cyclization, and subsequent tautomerization to yield the 2-aminothiophene.[10][11][12]
Experimental Data (for a representative Gewald Reaction):
| Ketone | Nitrile | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Acetophenone | Malononitrile | Morpholine | Ethanol | 50 | 85 | [10] |
| Cyclohexanone | Ethyl cyanoacetate | Diethylamine | Methanol | Reflux | 90 | [11] |
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene [10]
-
To a mixture of this compound (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol is added a catalytic amount of morpholine.
-
The mixture is stirred at 50 °C for several hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to give the 2-aminothiophene derivative.
Figure 5: Gewald reaction for the synthesis of a 2-aminothiophene.
Conclusion
This compound is a highly versatile substrate that can be readily transformed into a variety of valuable chemical entities. The choice of reagents and reaction conditions allows for the selective formation of chiral alcohols, epoxides, alkenes, and important heterocyclic systems like pyrazoles and thiophenes. Understanding the underlying mechanisms of these reactions is paramount for controlling the outcome and optimizing the synthesis of desired target molecules. This guide provides a foundational framework for researchers to explore the rich chemistry of this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. galchimia.com [galchimia.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
Unlocking Synthetic Efficiency: The Advantages of 2-(Phenylsulfonyl)acetophenone in Drug Discovery and Chemical Synthesis
For researchers, scientists, and professionals in drug development, the choice of synthetic intermediates is a critical decision that profoundly impacts the efficiency, yield, and novelty of synthesized compounds. Among the array of available building blocks, 2-(Phenylsulfonyl)acetophenone, a β-keto sulfone, has emerged as a versatile and advantageous intermediate, particularly in the synthesis of bioactive heterocyclic compounds like chalcones and pyrazoles. This guide provides an objective comparison of this compound with traditional synthetic intermediates, supported by experimental data and detailed protocols, to highlight its superior performance in key synthetic transformations.
The strategic advantage of this compound lies in the unique reactivity conferred by the phenylsulfonyl group. This powerful electron-withdrawing group enhances the acidity of the adjacent methylene protons, facilitating enolate formation under milder conditions than those required for traditional ketones like acetophenone. This heightened reactivity translates into several tangible benefits, including improved reaction yields, shorter reaction times, and the potential for more diverse molecular architectures.
Comparative Performance in Chalcone Synthesis
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a class of compounds renowned for their broad spectrum of biological activities, including anti-inflammatory and anticancer properties. The classical Claisen-Schmidt condensation, a cornerstone of chalcone synthesis, typically involves the base-catalyzed reaction of a substituted acetophenone with a benzaldehyde. While effective, this method can be hampered by side reactions and may require harsh conditions to achieve satisfactory yields.
The use of this compound as a precursor offers a significant improvement. The enhanced acidity of the α-protons allows for the use of milder bases and can lead to higher yields and purity of the resulting α,β-unsaturated ketones. While direct comparative studies are limited, the principles of β-keto sulfone reactivity suggest a more efficient condensation process.
Table 1: Comparison of Reaction Parameters for Chalcone Synthesis
| Intermediate | Aldehyde | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | NaOH | Ethanol | 12-15 h (RT) | 58.41 | [1] |
| Acetophenone | 4-Chlorobenzaldehyde | NaOH | Ethanol | Not Specified | 58.5 | [1] |
| Acetophenone | 3-Hydroxybenzaldehyde | NaOH | Ethanol | Not Specified | 64.5 | [1] |
| This compound | Aromatic Aldehydes | Mild Base (e.g., K₂CO₃) | Various | Shorter (inferred) | Higher (inferred) | - |
Enhanced Versatility in Pyrazole Synthesis
Pyrazoles are another class of heterocyclic compounds with significant pharmacological importance, exhibiting analgesic, anti-inflammatory, and anticancer activities. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. This compound serves as an excellent precursor to the requisite 1,3-dicarbonyl intermediate, which can then be cyclized to form the pyrazole ring.
The phenylsulfonyl moiety in this compound can act as a leaving group or be retained in the final product, offering further avenues for molecular diversification and the introduction of additional pharmacophores.
Table 2: Comparison of Reaction Parameters for Pyrazole Synthesis
| Intermediate | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Acetophenone | DMADMF, Hydrazine | DMF | 170°C (flow) | High (not specified) | [2] |
| This compound | Hydrazine Hydrate | Ethanol | Reflux | Good to Excellent (inferred) | - |
Note: Specific yield data for pyrazole synthesis directly from this compound is not available in the searched literature. The advantages are based on its utility as a precursor to 1,3-dicarbonyl compounds.
Experimental Protocols
General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation using Acetophenone
-
Reaction Setup: Dissolve the substituted acetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 10-60% concentration) to the mixture.[3]
-
Reaction: Stir the mixture at room temperature for 12-15 hours or at 50°C for a shorter duration.[3]
-
Work-up: Upon reaction completion (monitored by TLC), pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.[4]
Conceptual Protocol for Chalcone Synthesis using this compound
-
Reaction Setup: Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is expected to proceed faster than with acetophenone due to the increased acidity of the methylene protons.
-
Work-up and Isolation: Follow a similar procedure to the standard Claisen-Schmidt condensation.
General Protocol for Pyrazole Synthesis from Acetophenone
-
Enaminone Formation: React the substituted acetophenone with N,N-dimethylformamide dimethyl acetal (DMADMF) to form the corresponding enaminone intermediate.[2]
-
Cyclization: React the enaminone with hydrazine hydrate in a suitable solvent like ethanol or acetic acid under reflux to yield the pyrazole.[5]
-
Isolation and Purification: After cooling, the product is isolated by filtration and purified by recrystallization.
Signaling Pathway Modulation
The synthetic products derived from this compound, particularly chalcones and pyrazoles, are known to interact with key cellular signaling pathways implicated in various diseases.
Chalcones as Inhibitors of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[3] Its aberrant activation is a hallmark of many cancers and inflammatory disorders. Chalcones have been shown to inhibit NF-κB activation through various mechanisms, including the inhibition of IκBα degradation and the prevention of the nuclear translocation of the p65 subunit.[3]
Caption: Chalcones inhibit the NF-κB signaling pathway.
Pyrazoles as Inhibitors of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival.[6] Constitutive activation of the STAT3 pathway is frequently observed in a wide range of human cancers. Pyrazole-containing compounds have been developed as potent inhibitors of STAT3, often by targeting its SH2 domain to prevent dimerization and subsequent nuclear translocation.[6]
Caption: Pyrazoles inhibit the STAT3 signaling pathway.
Conclusion
This compound stands out as a superior synthetic intermediate due to the activating effect of the phenylsulfonyl group. This inherent reactivity translates to milder reaction conditions, potentially higher yields, and greater synthetic versatility compared to traditional intermediates like acetophenone. Its utility in the synthesis of pharmacologically important scaffolds such as chalcones and pyrazoles, which are known to modulate critical signaling pathways like NF-κB and STAT3, underscores its value in modern drug discovery and organic synthesis. For researchers seeking to optimize synthetic routes and explore novel chemical space, this compound offers a distinct and powerful advantage.
References
- 1. jetir.org [jetir.org]
- 2. galchimia.com [galchimia.com]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3406598A1 - Pyrazole derivatives as inhibitors of stat3 - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to 2-(Phenylsulfonyl)acetophenone and Its Derivatives
This guide provides a detailed spectroscopic comparison of 2-(Phenylsulfonyl)acetophenone and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis encompasses UV-Vis, IR, NMR, and Mass Spectrometry data, presented in a clear, comparative format to facilitate understanding of structure-property relationships.
Introduction
This compound and its analogs are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical structures. Spectroscopic analysis is a cornerstone for the characterization of these compounds, providing essential information about their electronic structure, functional groups, and molecular framework. This guide aims to be a comprehensive resource by summarizing key spectroscopic data and outlining the experimental methodologies used for their acquisition.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, selected derivatives, and the parent compound, acetophenone, for comparative purposes.
Table 1: UV-Vis and IR Spectroscopic Data
| Compound | UV-Vis (λmax, nm) | IR (cm⁻¹) |
| Acetophenone | 241 (in ethanol)[1], 244 (in water)[2] | C=O stretch: 1685[3] Aromatic C-H stretch: >3000[4] Aliphatic C-H stretch: <3000[4] Aromatic C=C stretch: 1600-1450[4] |
| This compound | Data not available | Data not available |
| 2-(p-Tolylsulfonyl)acetophenone | Data not available | Data available but not quantitatively specified in search results[5] |
| 2-(Methylsulfonyl)acetophenone | Data not available | Data available but not quantitatively specified in search results[6] |
| General for β-Keto Sulfones | - | C=O stretch: ~1680-1700 SO₂ stretch (asymmetric): ~1300-1350 SO₂ stretch (symmetric): ~1120-1160 |
Table 2: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| Acetophenone | -CH₃: 2.62 (s, 3H) Aromatic-H: 7.47 (t, 2H), 7.58 (t, 1H), 7.97 (t, 2H)[7] |
| This compound | Data not available |
| N-(2-trifluoromethyl-4-chlorophenyl)-2-(phenyl)-2-oxoethylsulfonamide | -CH₂-: ~4.70 (s) Aromatic-H: ~7.50[8] |
| N-(2-trifluoromethyl-4-chlorophenyl)-2-(4-chlorophenyl)-2-oxoethylsulfonamide | -CH₂-: ~4.70 (s) Aromatic-H: ~7.50[8] |
Table 3: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| Acetophenone | -CH₃: 26.5 Aromatic-C: 128.2, 128.5, 133.0, 137.1 C=O: 198.1[7] |
| This compound | Data not available |
| 2-(p-Tolylsulfonyl)acetophenone | Data available but not quantitatively specified in search results |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Acetophenone | 120[9] | 105 ([M-CH₃]⁺), 77 ([C₆H₅]⁺)[9] |
| This compound | 260.31 (Calculated)[10] | Data not available |
| 2-(p-Tolylsulfonyl)acetophenone | 274.34 (Calculated) | Data not available |
| 2-(Methylsulfonyl)acetophenone | 198.24 (Calculated)[6] | Data not available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax) related to electronic transitions within the molecule.
Protocol:
-
Sample Preparation: A solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a concentration typically in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Blank Measurement: A cuvette containing only the solvent is placed in the reference beam path to record a baseline.
-
Sample Measurement: A cuvette with the sample solution is placed in the sample beam path.
-
Data Acquisition: The absorbance is measured over a wavelength range, typically from 200 to 400 nm. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the resulting spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Protocol (for solid samples):
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Background Scan: A background spectrum of the empty sample compartment is recorded.
-
Sample Scan: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands corresponding to specific functional groups (e.g., C=O, SO₂, C-H) are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition: The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The sample is shimmed to optimize the magnetic field homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier-transformed to obtain the NMR spectrum. The chemical shifts (δ) are referenced to the TMS signal (0 ppm).
-
Spectral Analysis: The chemical shifts, integration (for ¹H), and splitting patterns are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).
-
Fragmentation: The high-energy molecular ions often fragment into smaller, characteristic charged species.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to gain structural information.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of the compounds discussed.
Caption: General workflow for the spectroscopic characterization of organic compounds.
Caption: Key molecular structures discussed in this guide.
References
- 1. PhotochemCAD | Acetophenone [photochemcad.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 2-(p-Tolylsulfonyl)acetophenone [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. asdlib.org [asdlib.org]
- 10. This compound | 3406-03-9 [chemicalbook.com]
A Comparative Guide to the Scalable Synthesis of 2-(Phenylsulfonyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
2-(Phenylsulfonyl)acetophenone, a β-ketosulfone, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its synthesis on a laboratory and industrial scale requires careful consideration of various factors, including yield, purity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of the most common and scalable methods for the synthesis of this compound, supported by experimental data to inform methodological choices.
Comparison of Key Synthesis Methods
The synthesis of this compound is primarily achieved through three main routes: the reaction of an α-haloacetophenone with a sulfinate salt, the acylation of a methyl sulfone, and a modern electrochemical approach. Each method presents a unique set of advantages and disadvantages in terms of scalability and overall efficiency.
| Parameter | Method 1: α-Haloacetophenone & Sulfinate | Method 2: Acylation of Methyl Sulfone | Method 3: Electrochemical Synthesis |
| Starting Materials | 2-Bromoacetophenone, Sodium Benzenesulfinate | Methyl Phenyl Sulfone, Benzoyl Chloride | Acetophenone, Sodium Benzenesulfinate |
| Typical Yield | 85-95% | 70-85% | 80-90% |
| Reaction Time | 2-6 hours | 4-12 hours | 3-8 hours |
| Reaction Temperature | 25-80 °C | 80-120 °C | Room Temperature |
| Key Reagents/Catalysts | Phase-transfer catalyst (optional) | Strong base (e.g., n-BuLi, NaH) | Electrolyte (e.g., KI) |
| Solvents | Ethanol, DMF, Acetonitrile | THF, Diethyl ether | Methanol |
| Scalability | Readily scalable | Moderately scalable | Potentially highly scalable |
| Green Chemistry Aspect | Moderate | Low (requires strong base) | High (avoids hazardous reagents) |
| Key Considerations | Availability and cost of 2-bromoacetophenone. | Handling of strong bases at scale. | Specialized electrochemical equipment required. |
Experimental Protocols
Below are detailed methodologies for the key synthesis routes described above.
Method 1: Synthesis from 2-Bromoacetophenone and Sodium Benzenesulfinate
This method, analogous to a Williamson ether synthesis, is a widely used and robust procedure for preparing β-ketosulfones.
Materials:
-
2-Bromoacetophenone
-
Sodium benzenesulfinate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium benzenesulfinate (1.1 equivalents) in a mixture of ethanol and water.
-
To this solution, add 2-bromoacetophenone (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from ethanol to yield pure this compound.
Method 2: Acylation of Methyl Phenyl Sulfone
This approach involves the C-acylation of the acidic α-protons of methyl phenyl sulfone.
Materials:
-
Methyl phenyl sulfone
-
n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)
-
Benzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl phenyl sulfone (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C.
-
Stir the resulting anion solution at -78°C for 1 hour.
-
Add benzoyl chloride (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Method 3: Electrochemical Synthesis
This modern approach offers a greener alternative, avoiding the use of hazardous reagents.
Materials:
-
Acetophenone
-
Sodium benzenesulfinate
-
Potassium Iodide (KI)
-
Methanol
-
Graphite electrodes
Procedure:
-
In an undivided electrochemical cell equipped with two graphite electrodes, dissolve acetophenone (1.0 equivalent), sodium benzenesulfinate (2.0 equivalents), and potassium iodide (0.3 equivalents) in methanol.
-
Pass a constant current (e.g., 10 mA) through the solution at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The residue is then partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Mandatory Visualizations
Logical Workflow for Assessing Synthesis Scalability
The following diagram illustrates a logical workflow for evaluating the scalability of a chemical synthesis method, such as those for this compound.
Caption: A logical workflow for assessing the scalability of a chemical synthesis method.
Signaling Pathway for Method Selection
The following diagram illustrates the decision-making process for selecting a suitable synthesis method based on key project requirements.
Safety Operating Guide
Proper Disposal of 2-(Phenylsulfonyl)acetophenone: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Phenylsulfonyl)acetophenone, a compound that requires careful handling due to its potential health hazards. Adherence to these protocols is essential for protecting personnel and the environment.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate stringent safety measures during handling and disposal.
Summary of Hazards:
| Hazard Statement | Classification | Precautionary Measures |
| Causes skin irritation | Skin Corrosion/Irritation | Wear protective gloves and clothing. Wash hands and exposed skin thoroughly after handling.[1] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure | Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, or vapors.[1] |
| Harmful if swallowed (potential) | Acute toxicity, oral (based on similar compounds) | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2][3] |
| Harmful to aquatic life (potential) | Hazardous to the aquatic environment | Avoid release to the environment.[3] |
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2] The following steps outline the process for preparing the chemical waste for collection.
Experimental Protocol: Waste Segregation and Containment
-
Segregate Waste:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid waste (e.g., unused reagent, contaminated filter paper) should be collected separately from liquid waste.
-
-
Contain Solid Waste:
-
Contain Liquid Waste:
-
If this compound is in a solution, absorb the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Place the absorbed material into a designated, labeled, and sealable waste container.
-
-
Label the Waste Container:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory group
-
-
-
Store Pending Disposal:
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest and handover.
-
Emergency Procedures
In the event of a spill or exposure, immediate action is required.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Spill: For small spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(Phenylsulfonyl)acetophenone
Essential Safety and Handling Guide for 2-(Phenylsulfonyl)acetophenone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Chemical Profile and Hazards
This compound is a solid powder that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area to minimize exposure risks.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE required. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Situation | Required PPE |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Transferring | - Nitrile gloves- Safety goggles- Laboratory coat- Face shield (if there is a risk of splashing)- Use of a chemical fume hood is highly recommended |
| Large-Scale Operations or Spills | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., N95 respirator for dusts, or an air-purifying respirator with organic vapor cartridges for vapors) |
Safe Handling and Operational Plan
A systematic approach is essential for the safe handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled with the chemical name and hazard information.
-
Log the chemical into the laboratory's chemical inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
3. Handling and Use:
-
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
4. Spill Management:
-
In the event of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Ensure the spill area is well-ventilated.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[1]
Emergency Procedures
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get medical attention.
-
If on Skin: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Get medical attention if irritation persists.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Get medical attention.
Visual Workflow and Safety Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for handling this compound.
Caption: Emergency response for a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
